molecular formula C6H4BCl2FO2 B1426202 2,3-Dichloro-6-fluorophenylboronic acid CAS No. 1451393-17-1

2,3-Dichloro-6-fluorophenylboronic acid

Cat. No.: B1426202
CAS No.: 1451393-17-1
M. Wt: 208.81 g/mol
InChI Key: FUQOMAFSEYMNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BCl2FO2 and its molecular weight is 208.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-dichloro-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOMAFSEYMNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247801
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-17-1
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,3-dichloro-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of 2,3-Dichloro-6-fluorophenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Parallel to this, the development of robust carbon-carbon bond-forming reactions has revolutionized the synthesis of complex organic molecules. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, valued for its mild conditions and broad functional group tolerance.

This guide focuses on a highly functionalized and strategic building block at the intersection of these two powerful fields: 2,3-Dichloro-6-fluorophenylboronic acid . We will explore its synthesis, properties, and critical applications, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Section 1: Core Profile of this compound

This reagent is a polysubstituted aromatic boronic acid, a class of compounds prized for their versatility as coupling partners in organic synthesis. The specific arrangement of its substituents—two chlorine atoms and a fluorine atom—provides a unique electronic and steric profile that is invaluable for fine-tuning the properties of target molecules in drug discovery programs.

CAS Number: 1451393-17-1[1][2][3][4]

Physicochemical Properties

The properties of this reagent make it a stable, solid compound that is amenable to standard laboratory handling procedures.

PropertyValueSource
Molecular Formula C₆H₄BCl₂FO₂[1][2]
Molecular Weight 208.81 g/mol [1]
Appearance Typically a white to off-white solidGeneral Knowledge
Purity Commercially available up to ≥97%[1]
Structural Rationale in Synthesis

The strategic placement of the halogen atoms on the phenyl ring is not arbitrary. The ortho-fluorine substituent can influence the acidity of the boronic acid and engage in unique interactions (such as hydrogen bonding or dipole interactions) within a target's binding pocket. The two chlorine atoms provide additional points for diversification or can serve to modulate the electronic nature and conformation of the resulting biaryl product. This high degree of substitution makes it a valuable tool for navigating complex structure-activity relationship (SAR) studies.

Section 2: Synthesis Pathway

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves a lithium-halogen exchange followed by borylation with a trialkyl borate.[5] This approach is particularly suitable for creating highly substituted boronic acids like this compound.

The logical starting material for this synthesis is 1,2-dichloro-4-fluoro-3-halobenzene (e.g., 3-bromo-1,2-dichloro-4-fluorobenzene). The bromine atom is selectively targeted for the lithium-halogen exchange due to its higher reactivity compared to the C-Cl and C-F bonds.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the title compound.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis A 1,2-Dichloro-4-fluoro-3-bromobenzene in dry THF C Aryllithium Intermediate A->C Li-Br Exchange B n-Butyllithium (n-BuLi) (low temperature, e.g., -78°C) B->C D Triisopropyl borate B(O-iPr)₃ C->D Reaction with Borate E Boronate Ester Intermediate D->E Electrophilic Capture G Final Product: This compound E->G Hydrolysis F Aqueous Acid (e.g., HCl) F->G

Caption: Proposed synthesis workflow for this compound.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application for this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar¹-Ar² Transmetal->RedElim ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (this compound) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol provides a robust, self-validating system for coupling this compound with a representative aryl bromide.

Objective: Synthesize 2-(2,3-Dichloro-6-fluorophenyl)-pyridine from 2-bromopyridine.

Materials:

  • This compound (CAS: 1451393-17-1)

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add:

    • This compound (1.2 mmol, 1.2 eq.)

    • 2-Bromopyridine (1.0 mmol, 1.0 eq.)

    • Potassium Carbonate (2.5 mmol, 2.5 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%)

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 10 mL). The biphasic system is common, with the base residing in the aqueous phase to activate the boronic acid for transmetalation.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C.

    • Stir the reaction mixture vigorously to ensure efficient mixing between the organic and aqueous phases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Trustworthiness through Self-Validation: The success of this protocol is validated by the complete consumption of the limiting reagent (2-bromopyridine) and the appearance of a new, less polar spot on the TLC plate corresponding to the biaryl product, confirmed by LC-MS analysis.

Section 4: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle boronic acids in a well-ventilated area or a fume hood. Avoid inhalation of dust.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique substitution pattern offers medicinal chemists a sophisticated building block to probe complex biological systems and engineer next-generation therapeutics. By understanding its properties, synthesis, and the robust protocols for its application, researchers can confidently and efficiently leverage its potential to accelerate the drug discovery process.

References

An In-depth Technical Guide to 2,3-Dichloro-6-fluorophenylboronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2,3-Dichloro-6-fluorophenylboronic acid, a specialized organoboron compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical and chemical properties of this reagent, its critical role in modern synthetic chemistry, and the practical considerations for its use. While specific experimental data for the 2,3-dichloro-6-fluoro isomer is sparse in publicly available literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust and insightful resource.

Introduction: The Strategic Value of Halogenated Phenylboronic Acids

In the landscape of modern drug discovery and materials science, halogenated organic molecules are indispensable building blocks. The strategic incorporation of halogen atoms—particularly fluorine and chlorine—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Phenylboronic acids, as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provide a powerful platform for constructing complex molecular architectures.[2][3]

This compound emerges as a highly valuable, albeit specialized, reagent. Its trifunctionalized aromatic ring offers a unique combination of steric and electronic properties, enabling chemists to introduce a precisely substituted phenyl motif into a target molecule. This guide will explore the characteristics that make this compound a strategic choice for advanced synthetic applications.

Core Properties and Specifications

Precise physical and chemical data for the 2,3-dichloro-6-fluoro isomer are not widely published. However, we can infer its properties from its isomeric analog, (3,5-Dichloro-2-fluorophenyl)boronic acid, which shares the same molecular formula and weight.

Physical Properties

The physical characteristics of boronic acids are critical for handling, storage, and reaction setup. They are typically crystalline solids that are stable under standard laboratory conditions.

PropertyValue (for isomer C₆H₄BCl₂FO₂)Source
CAS Number 2048237-95-0 (for 3,5-dichloro-2-fluoro isomer)[4]
Molecular Formula C₆H₄BCl₂FO₂[4]
Molecular Weight 208.81 g/mol [4]
Appearance Likely a white to off-white solid/powderInferred from[5]
Melting Point Not specified; varies significantly with isomers-
Solubility Generally soluble in organic solvents like THF, Dioxane, DMFGeneral Knowledge
Storage Sealed in a dry environment at 2-8°C[4]
Chemical and Spectroscopic Identifiers
IdentifierValueSource
IUPAC Name (2,3-Dichloro-6-fluorophenyl)boronic acid-
SMILES B(C1=C(C(=C(C=C1)Cl)Cl)F)(O)O-
InChIKey Calculated for specific isomer-

Note: Spectroscopic data (NMR, IR) is highly specific to the isomer and should be determined experimentally for the target compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound is defined by the reactivity of its boronic acid functional group and the influence of its halogen substituents.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application for this reagent is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][6] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[2]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X (Aryl Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate R1-Pd(II)L2-R2 (Di-organic Complex) transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product reagents R1-X (Aryl Halide) reagents->oxidative_addition boronic_acid R2-B(OH)2 + Base (Boronic Acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Halogen Substituents

The chloro and fluoro groups on the phenyl ring are not mere spectators. As electron-withdrawing groups, they influence the electronic nature of the aromatic ring. This can affect the rate of transmetalation and the properties of the final coupled product.[1] Furthermore, the substitution pattern (2,3-dichloro, 6-fluoro) creates significant steric hindrance around the carbon-boron bond, which can be strategically exploited to control regioselectivity in certain reactions or to build sterically congested biaryl systems.

Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating workflow for using this compound. The exact conditions, including catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial to prevent catalyst oxidation.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Experimental_Workflow start 1. Reagent Assembly (Boronic Acid, Aryl Halide, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 90°C, 12h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed. Based on data for analogous compounds, this compound should be handled with care.

  • Hazard Classification: Phenylboronic acids are often classified as skin and eye irritants.[7] Some may also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11]

  • Handling: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[9][10] The compound is generally stable but should be stored away from strong oxidizing agents.[7]

Conclusion

This compound is a potent and highly specific synthetic tool. While its direct characterization data is limited, its structural features—a reactive boronic acid moiety and a sterically and electronically defined halogenation pattern—make it an asset for constructing complex molecules. Its primary application in Suzuki-Miyaura coupling allows for the precise installation of a 2,3-dichloro-6-fluorophenyl group, a motif of significant interest in medicinal chemistry and materials science. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this reagent to advance their synthetic programs.

References

Synthesis Route for 2,3-Dichloro-6-fluorophenylboronic Acid: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

2,3-Dichloro-6-fluorophenylboronic acid is a valuable halogenated arylboronic acid derivative, serving as a critical building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of drug discovery and materials science, where it functions as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The specific substitution pattern—two chlorine atoms and a fluorine atom—imparts unique electronic and steric properties to derivative molecules, influencing their biological activity, metabolic stability, and conformational behavior. This guide provides a comprehensive overview of a robust and efficient synthesis route for this compound, grounded in the principles of directed ortho-metalation followed by borylation. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Core Synthesis Strategy: Directed Ortho-Metalation and Borylation

The most effective and regioselective pathway to this compound begins with the commercially available starting material, 1,2-dichloro-4-fluorobenzene. The core strategy involves a two-step sequence:

  • Directed Ortho-Metalation: A proton on the aromatic ring is selectively removed using a strong organolithium base. The regioselectivity of this deprotonation is controlled by the directing effect of the fluorine substituent.

  • Borylation: The resulting aryllithium intermediate is trapped with an electrophilic boron reagent, typically a trialkyl borate, to form a boronate ester.

  • Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the target boronic acid.

This lithiation-borylation methodology is a cornerstone of modern organoboron chemistry, prized for its high efficiency and control.[3][4][5]

Synthesis_Workflow cluster_0 Part 1: Organometallic Intermediate Formation cluster_1 Part 2: Boron Installation & Final Product A Starting Material: 1,2-Dichloro-4-fluorobenzene B Directed Ortho-Metalation (Lithiation @ -78 °C) A->B n-BuLi, THF C Intermediate: 2,3-Dichloro-6-fluorophenyllithium B->C D Borylation (Electrophilic Trap) C->D B(OiPr)₃, -78 °C E Intermediate: Boronate Ester D->E F Acidic Hydrolysis E->F H₃O⁺ G Final Product: This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Part 1: Mechanistic Insights and Experimental Rationale

A deep understanding of the underlying mechanisms is critical for successful execution and optimization. The choices of reagents, solvents, and temperature are dictated by the kinetics and thermodynamics of each step.

Step 1: The Criticality of Directed Ortho-Metalation (DoM)

The regioselective formation of the 2,3-dichloro-6-fluorophenyllithium intermediate is the lynchpin of this synthesis. This is achieved through Directed ortho-Metalation (DoM), a powerful tool for functionalizing aromatic rings.

  • Causality of Regioselectivity: The starting material, 1,2-dichloro-4-fluorobenzene, has three available protons. The fluorine atom is a significantly more powerful ortho-directing group for lithiation than chlorine. This is due to the ability of the fluorine's lone pairs to coordinate with the lithium cation of the base (e.g., n-butyllithium), lowering the activation energy for deprotonation at the adjacent C-6 position. The proton at C-6 is therefore the most kinetically acidic, leading to highly selective metalation at this site.

  • Choice of Reagents and Conditions:

    • Base: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used strong bases capable of deprotonating the aromatic ring.

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. They solvate the organolithium species without reacting and are suitable for the required low temperatures.

    • Temperature: The reaction is conducted at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition of the thermally unstable aryllithium intermediate.

Step 2: Borylation - Trapping the Carbanion

Once the aryllithium is formed, it is immediately trapped with a boron electrophile.

  • Electrophile: Trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, are the most common reagents. Triisopropyl borate is often preferred as it is less prone to forming multiple aryl-boron bonds, which can lead to the formation of unwanted diarylborinic and triarylborane byproducts.

  • Reaction Mechanism: The highly nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom of the borate ester. This forms a tetracoordinate lithium boronate "ate" complex.[5] This step is very rapid and must be performed at low temperature to maintain control and prevent warming of the reaction mixture, which could lead to decomposition.[6]

Step 3: Hydrolysis - Releasing the Boronic Acid

The final step is the liberation of the boronic acid from the boronate ester.

  • Procedure: The reaction mixture is carefully warmed and then quenched with an aqueous acid, such as hydrochloric acid (HCl).

  • Mechanism: The acid protonates the alkoxy groups on the boron atom, converting them into good leaving groups (alcohols). Subsequent hydrolysis of the B-O bonds yields the final this compound, which is typically a solid that can be isolated by filtration or extraction.

Part 2: Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds and should be performed by trained chemists with appropriate safety precautions.[7][6]

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes for anhydrous transfers

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

  • Starting Material: 1,2-Dichloro-4-fluorobenzene

  • Reagents: Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Triisopropyl borate, 2M Hydrochloric Acid (HCl), Ethyl Acetate, Brine.

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under an inert atmosphere of nitrogen. Equip it with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • Initial Charge: Via syringe, charge the flask with 1,2-dichloro-4-fluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise over 20 minutes.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 1-2 hours before slowly warming to room temperature overnight.

  • Quenching & Hydrolysis: Cool the mixture in an ice bath and slowly add 2M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by slurrying in a non-polar solvent like hexanes to remove impurities, yielding the final product as a white to off-white solid.

Part 3: Data Presentation and Characterization

The successful synthesis of this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Physical State White to off-white crystalline solid
Yield 65-85% (typical for this class of reaction)
Purity (by HPLC/NMR) >95% after purification
¹H NMR Aromatic signals consistent with the substitution pattern. A broad singlet for the B(OH)₂ protons.
¹⁹F NMR A singlet or doublet corresponding to the single fluorine atom.
¹³C NMR Signals for the 6 aromatic carbons, with the carbon attached to boron showing a characteristic broad signal.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for two chlorine atoms.

Part 4: Troubleshooting and Optimization

While the described route is robust, potential challenges can be addressed through careful optimization.

  • Low Yield:

    • Cause: Incomplete lithiation or competitive side reactions.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Check the titer (concentration) of the n-BuLi solution. Slower addition of the base at -78 °C can improve selectivity.

  • Formation of Diarylborinic Acid Impurity (Ar₂BOH):

    • Cause: Reaction of the initially formed boronate ester (ArB(OiPr)₂) with a second equivalent of the aryllithium (ArLi).

    • Solution: Use a slight excess of the triisopropyl borate (1.2-1.5 eq).[7] Ensure the borate is added to the aryllithium solution and not the other way around, to maintain an excess of the electrophile.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • Cause: The C-B bond can be sensitive to cleavage under harsh acidic or basic conditions, particularly with ortho-fluorine substituents.[8]

    • Solution: Use mild acidic conditions for hydrolysis. Avoid prolonged heating or exposure to strong bases during workup and purification.

Conclusion

The synthesis of this compound via directed ortho-metalation of 1,2-dichloro-4-fluorobenzene is a highly efficient and regioselective method. A thorough understanding of the reaction mechanism, particularly the directing effects of the halogen substituents and the requirement for cryogenic conditions, is paramount for success. By following the detailed protocol and considering the potential challenges, researchers can reliably produce this valuable building block for applications in pharmaceutical and materials science research.

References

An In-Depth Technical Guide to 2,3-Dichloro-6-fluorophenylboronic Acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dichloro-6-fluorophenylboronic acid, a critical building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core molecular structure, physicochemical properties, and its strategic application in carbon-carbon bond formation, supported by a detailed experimental protocol.

Section 1: Core Molecular Profile

This compound is a polysubstituted aromatic compound whose utility is defined by the specific arrangement of its functional groups. The presence of a boronic acid moiety makes it a key participant in cross-coupling reactions, while the halogen substituents—two chlorine atoms and one fluorine atom—critically influence its reactivity and the properties of the resulting products.

Chemical Structure and Identifiers

The molecular structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], two chlorine atoms at the 2 and 3 positions, and a fluorine atom at the 6 position. This substitution pattern is crucial for its chemical behavior.

Caption: 2D representation of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These properties are essential for experimental design, including calculating molar equivalents and predicting solubility.

PropertyValueSource
CAS Number 1451393-17-1[1]
Molecular Formula C₆H₄BCl₂FO₂[1][2]
Molecular Weight 208.81 g/mol [1][2]
Appearance White to very pale yellow crystal/powder[3]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Section 2: The Role in Modern Synthetic Chemistry

Boronic acids are foundational reagents in organic synthesis due to their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[4] The incorporation of fluorine adds significant value, as fluorinated compounds are central to modern drug discovery.[5]

The Strategic Importance of Fluorinated Phenylboronic Acids

The strategic placement of fluorine atoms in a drug candidate can profoundly enhance its metabolic stability, binding affinity, and lipophilicity.[5] this compound serves as a vehicle to introduce a precisely functionalized fluoro-aryl moiety into a target molecule. The electron-withdrawing nature of the halogen substituents modulates the electronic properties of the phenyl ring, which can influence both the kinetics of coupling reactions and the biological activity of the final product.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, and it stands as the primary application for this boronic acid.[6] The reaction couples an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7] This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[6]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition R¹-X In pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OH)₂ + Base) pd_complex->transmetalation Boronic Acid In biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a robust, validated methodology for using this compound in a typical Suzuki-Miyaura coupling reaction.

Rationale and Self-Validation
  • Catalyst System: The choice of a palladium catalyst and a ligand is critical, especially when using less reactive aryl chlorides.[8] Modern systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which have proven effective at facilitating the challenging oxidative addition step with aryl chlorides.[8]

  • Base and Solvent: A base, such as potassium phosphate or cesium carbonate, is essential for the transmetalation step.[7][8] The choice of a biphasic solvent system, like toluene and water, often enhances reaction rates and simplifies product isolation.[8]

  • Trustworthiness through Monitoring: This protocol incorporates in-process monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] This allows the researcher to track the consumption of starting materials and the formation of the product, providing real-time validation of the reaction's progress and endpoint. This self-validating feature prevents premature termination or unnecessary extension of the reaction time.

Step-by-Step Methodology

This procedure is adapted from established protocols for Suzuki-Miyaura couplings involving challenging aryl halides.[8]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), Palladium(II) Acetate (2-5 mol%), a suitable phosphine ligand like SPhos (4-10 mol%), and potassium phosphate (2.0-3.0 eq).[8]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment. This is critical to prevent the degradation of the catalyst and the homocoupling of the boronic acid.[8]

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe. A typical solvent ratio is 10:1 toluene to water.[8]

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

    • Monitor the reaction progress periodically (e.g., every 2-4 hours) using TLC or GC-MS until the starting halide is consumed (typically 12-24 hours).[8]

  • Workup and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and water.[8]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[8]

Workflow Visualization

Workflow A 1. Reagent Loading (Flask, Stir Bar) B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous Toluene/Water) B->C D 4. Heating & Stirring (100-110 °C) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E E->D Incomplete F 6. Cooldown & Quench (Room Temp, Add Water) E->F Complete G 7. Extraction (Ethyl Acetate) F->G H 8. Drying & Concentration (Na₂SO₄, Rotovap) G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Statements: Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3]

    • Wear protective gloves, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1] Room temperature storage is generally acceptable.

Section 5: Conclusion

This compound is a high-value synthetic intermediate for research and development in the pharmaceutical and material science sectors. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex, fluorinated biaryl systems. By understanding its core properties and employing robust, validated protocols, scientists can effectively leverage this compound to accelerate the discovery and development of novel molecules with enhanced properties.

References

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-6-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichloro-6-fluorophenylboronic acid in organic solvents, a critical parameter for its application in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a framework for understanding and determining its solubility. We delve into the foundational physicochemical principles governing the solubility of arylboronic acids, present general solubility trends based on analogous compounds, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate reaction optimization, purification, and formulation of this versatile building block.

Introduction: The Critical Role of Solubility in Drug Development

This compound is an important building block in modern medicinal chemistry, frequently employed in the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura cross-coupling.[1] The solubility of this reagent in various organic solvents is a fundamental property that dictates its utility and efficiency in these synthetic transformations. A thorough understanding of its solubility behavior is paramount for:

  • Reaction Kinetics and Yield: The rate and extent to which a reaction proceeds are often dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish reactions and diminished yields.

  • Purification and Isolation: Crystallization, a common method for purifying solid organic compounds, is critically dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: For drug candidates, solubility in various media is a key determinant of bioavailability and the feasibility of developing a suitable dosage form.[2]

Boronic acids, as a class of compounds, are of increasing interest as therapeutic agents themselves, with several approved drugs containing a boronic acid moiety.[2][3][4] Their unique ability to form reversible covalent bonds with diols is central to their biological activity.[1]

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its structure and the properties of related compounds.

2.1. Molecular Structure and Polarity

The structure of this compound, with its halogenated phenyl ring and the boronic acid functional group, suggests a molecule with moderate polarity. The electron-withdrawing nature of the chlorine and fluorine atoms influences the electron distribution within the aromatic ring and the acidity of the boronic acid group.

2.2. General Solubility Trends of Arylboronic Acids

Studies on phenylboronic acid and its derivatives have revealed general solubility trends in common organic solvents:

  • High Solubility: Ethers (e.g., diethyl ether, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for phenylboronic acids.[5][6]

  • Moderate Solubility: Chloroform is often a moderately effective solvent.[5][6]

  • Low Solubility: Hydrocarbons (e.g., methylcyclohexane, hexane) are typically poor solvents for phenylboronic acids.[5][6]

Esterification of the boronic acid group, for instance, to form a pinacol ester, tends to increase solubility in a broader range of organic solvents.[5][7]

2.3. The Challenge of Boroxine Formation

A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium can complicate solubility measurements, as the solubility observed may be that of a mixture of the boronic acid and its boroxine.

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination of the solubility of this compound is essential. The dynamic method is a reliable technique for this purpose.[5][8][9]

3.1. The Dynamic Method: A Step-by-Step Protocol

This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser beam and detector for turbidity measurement

  • Analytical balance

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition A Accurately weigh 2,3-Dichloro-6- fluorophenylboronic acid and the chosen solvent. B Place the mixture in the jacketed glass vessel. A->B C Stir the mixture vigorously. B->C D Slowly increase the temperature of the thermostatic bath (e.g., 0.1-0.5 °C/min). C->D E Continuously monitor the turbidity of the solution. D->E F Record the temperature at which the last solid particles disappear (dissolution temperature). E->F G Repeat the measurement with different solute-solvent compositions. F->G H Construct a solubility curve (solubility vs. temperature). G->H

Caption: Experimental workflow for the dynamic method of solubility determination.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostatic bath and begin vigorous stirring.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[9]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with the aid of a luminance probe or a laser detector.

  • Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[9]

  • Data Collection: Repeat the experiment with different compositions of the solute and solvent to generate a series of data points.

  • Data Analysis: Plot the solubility (e.g., in mole fraction or g/100mL) as a function of temperature to construct a solubility curve.

Interpretation and Application of Solubility Data

The obtained solubility data is invaluable for various aspects of drug development and chemical synthesis.

G cluster_app Applications SolubilityData Solubility Data (g/100mL vs. Temp) Reaction Reaction Chemistry - Solvent Selection - Reaction Concentration - Temperature Control SolubilityData->Reaction informs Purification Purification - Crystallization Solvent System Design - Impurity Removal SolubilityData->Purification guides Formulation Formulation Development - Excipient Selection - Dosage Form Design SolubilityData->Formulation enables

Caption: Logical relationship between solubility data and its applications.

4.1. Optimizing Suzuki-Miyaura Coupling Reactions

The solubility of this compound in the reaction solvent will directly impact the efficiency of Suzuki-Miyaura couplings. A solvent that provides good solubility at the desired reaction temperature will ensure a homogeneous reaction mixture, leading to faster reaction rates and potentially higher yields.

4.2. Designing Purification Strategies

Knowledge of the solubility profile in different solvents allows for the rational design of crystallization procedures. A good crystallization solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. Conversely, a solvent in which the desired compound has low solubility but impurities are highly soluble can be used for washing and removing those impurities.

Conclusion

References

A Senior Application Scientist's Guide to 2,3-Dichloro-6-fluorophenylboronic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth review of a critical building block in contemporary organic synthesis, detailing its preparation, unique reactivity in cross-coupling reactions, and strategic deployment in medicinal chemistry.

Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids

In the landscape of modern synthetic and medicinal chemistry, arylboronic acids are indispensable tools, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Among these, highly substituted phenylboronic acids offer chemists the ability to introduce complex, sterically hindered, and electronically modulated aryl fragments into target molecules. 2,3-Dichloro-6-fluorophenylboronic acid is a prime exemplar of this class of reagents. Its unique substitution pattern—featuring two ortho-substituents (a chloro and a fluoro group) and an additional meta-chloro group—imparts specific steric and electronic properties that are highly sought after in the design of novel pharmaceuticals and functional materials.

The fluorine atom can enhance metabolic stability and modulate pKa, while the chlorine atoms provide points for further functionalization or can be used to fine-tune the electronic nature and conformation of the resulting biaryl products. This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

Accurate characterization and safe handling are foundational to successful experimentation. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₄BCl₂FO₂
Molecular Weight 208.81 g/mol [1]
CAS Number 2048237-95-0[1]
Appearance White to off-white solid/powder
Melting Point 131-135 °C[2]
Solubility Soluble in organic solvents like THF, Dioxane, DMF; low solubility in water.
SMILES ClC1=CC(Cl)=C(F)C(B(O)O)=C1[1]
Safety and Handling

As with many boronic acids and halogenated compounds, this compound requires careful handling in a laboratory setting.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Harmful if swallowed (H302).[4]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[3][6] All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.[1] Boronic acids can undergo dehydration to form boroxines, so storage under inert atmosphere is recommended for long-term stability.

Synthesis of this compound

The synthesis of polysubstituted arylboronic acids typically involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a boron electrophile. The most common route is via directed ortho-metalation or halogen-metal exchange.

A plausible and widely used synthetic strategy starts from 1,2-dichloro-4-fluorobenzene. The process involves a lithium-halogen exchange or direct lithiation directed by the fluorine atom, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

G cluster_0 Synthetic Workflow A 1,2-Dichloro-4-fluorobenzene (Starting Material) B Organolithium Intermediate A->B 1. n-BuLi or LDA THF, -78 °C (Directed ortho-metalation) C Boronate Ester Intermediate B->C 2. B(OR)₃ (e.g., Trimethyl borate) D This compound (Final Product) C->D 3. Acidic Workup (e.g., aq. HCl)

General synthetic route to this compound.

Causality in Experimental Design:

  • Choice of Base and Temperature: Strong bases like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are required to deprotonate the aromatic ring.[7] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

  • Boron Source: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the electrophilic boron source. They react readily with the nucleophilic organolithium species.

  • Hydrolysis: The resulting boronate ester is stable enough for workup but must be hydrolyzed under acidic conditions to yield the final boronic acid.[8]

Chemical Reactivity and Core Applications

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryls, which are prevalent structures in pharmaceuticals.[9][10] The reaction involves a boronic acid, an organohalide, a palladium catalyst, and a base.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

  • Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination pd2_aryl->product organohalide->pd2_halide boronic_acid->pd2_aryl

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry

The incorporation of the 2,3-dichloro-6-fluorophenyl moiety is a strategic choice in drug design. Boronic acids themselves are increasingly recognized for their therapeutic potential, acting as inhibitors for various enzymes.[11][12][13] More commonly, they serve as building blocks to construct complex molecular architectures. The specific substitution pattern of this reagent can be used to probe steric pockets in enzyme active sites or to lock a biaryl system into a specific dihedral angle, which is critical for optimizing drug-target interactions.

While specific examples of marketed drugs containing the 2,3-dichloro-6-fluorophenyl fragment are not prevalent, this building block is featured in numerous patents for novel therapeutic agents, particularly in oncology and for kinase inhibitors. Its use allows for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a substituted biaryl via Pd-catalyzed cross-coupling.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), aqueous 2M solution

  • 1,4-Dioxane

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane (to dissolve reactants, approx. 0.1 M concentration relative to aryl bromide) followed by the 2M aqueous solution of K₂CO₃ (3.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[10][14] For more challenging or sterically hindered substrates, more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) might be required.[15]

  • Base: K₂CO₃ is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. Its use in an aqueous solution often accelerates the reaction.

  • Solvent System: The dioxane/water mixture is a common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic and steric profile provides a valuable building block for accessing novel chemical space, particularly in the synthesis of complex biaryl systems for drug discovery and materials science. The continued development of more efficient catalytic systems will further expand the utility of sterically demanding boronic acids like this one, enabling chemists to construct increasingly complex and functional molecules with precision and control. As the principles of rational drug design become more sophisticated, the demand for such precisely functionalized building blocks is set to grow, cementing the role of this compound in the synthetic chemist's arsenal.

References

An In-depth Technical Guide to 2,3-Dichloro-6-fluorophenylboronic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorophenylboronic acid, a halogenated arylboronic acid with significant potential in synthetic chemistry. While a definitive discovery paper for this specific isomer remains elusive in publicly accessible literature, its synthesis can be confidently inferred from established methodologies for related compounds. This guide elucidates the logical synthetic pathway, explores its chemical properties and reactivity, and details its current and potential applications, particularly in the realms of medicinal chemistry and materials science. By synthesizing information from analogous chemical systems and patent literature, this document serves as an essential resource for researchers looking to leverage the unique properties of this versatile building block.

Introduction: The Rise of Fluorinated Phenylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the art of carbon-carbon bond formation. At the heart of this transformation lies the organoboron reagent, typically a boronic acid. These compounds are generally stable, relatively low in toxicity, and exhibit a broad functional group tolerance, making them indispensable tools in modern organic synthesis.

In recent years, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of drug design and materials science. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phenylboronic acids have emerged as highly valuable synthetic intermediates. This compound represents a unique confluence of these attributes, offering a richly functionalized aromatic ring for further chemical elaboration.

Postulated Discovery and Synthesis

The Logic of Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regiocontrol. Halogens, particularly fluorine, can serve as effective, albeit weaker, directing groups.

A Plausible Synthetic Pathway

The synthesis of this compound most likely proceeds via the ortho-lithiation of 1,2-dichloro-4-fluorobenzene. The fluorine atom, being the most electronegative halogen, is expected to direct the lithiation to the C6 position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Dichloro-4-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,2-dichloro-4-fluorobenzene and anhydrous THF under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The fluorine atom directs the deprotonation to the ortho position (C6).

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm slowly to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester to the corresponding boronic acid.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Causality in Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the n-BuLi and the aryllithium intermediate.

  • Low Temperature: The lithiation and borylation steps are performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium species and undesired reactions of the strong base.

  • Choice of Borate Ester: Trialkyl borates, such as triisopropyl borate or trimethyl borate, are excellent electrophiles for trapping aryllithium intermediates. The choice between them is often a matter of convenience and ease of handling.

  • Acidic Workup: The hydrolysis of the initially formed borate ester to the boronic acid requires an acidic medium.

Diagram of the Synthetic Workflow:

G start 1,2-Dichloro-4-fluorobenzene in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi dropwise (Lithiation at C6) step1->step2 step3 Add Triisopropyl borate (Borylation) step2->step3 step4 Warm to Room Temperature step3->step4 step5 Quench with aq. HCl (Hydrolysis) step4->step5 step6 Aqueous Workup and Extraction step5->step6 step7 Purification (Recrystallization/Chromatography) step6->step7 end_product This compound step7->end_product G cluster_synthesis Synthesis of Building Block cluster_coupling Suzuki-Miyaura Coupling cluster_library Compound Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization boronic_acid 2,3-Dichloro-6- fluorophenylboronic acid coupling Reaction with Aryl/Heteroaryl Halide (Pd Catalyst, Base) boronic_acid->coupling library Diverse Library of Polysubstituted Biaryls coupling->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Structure-Activity Relationship (SAR) Studies hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling Using 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, including Akira Suzuki.[1] In the realm of drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems is a well-established strategy to enhance metabolic stability, lipophilicity, and bioavailability.[4] Consequently, fluorinated biaryl scaffolds are highly sought-after motifs.[5]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a particularly challenging substrate: 2,3-Dichloro-6-fluorophenylboronic acid. The presence of multiple halogen substituents introduces both steric and electronic complexities that necessitate careful optimization of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a multi-step process revolving around a palladium catalyst.[3] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[2] This step is often the rate-determining step of the reaction.[1]

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in Schlenk Flask start->reagents purge Purge with Inert Gas reagents->purge catalyst Add Pd(0) Catalyst purge->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (e.g., 90 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify end End purify->end

References

The Strategic Application of 2,3-Dichloro-6-fluorophenylboronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Boronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Boron-containing compounds, once perceived with skepticism, have now entered the mainstream, exemplified by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[3][4][5] The boronic acid moiety, in particular, offers a versatile handle for robust and predictable carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[6][7][8]

This guide focuses on a specific, highly functionalized building block: 2,3-Dichloro-6-fluorophenylboronic acid . The unique substitution pattern of this reagent—a fluorine atom ortho to the boronic acid and two adjacent chlorine atoms—imparts distinct electronic and steric properties that are highly advantageous in the synthesis of complex pharmaceutical agents. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Core Application: A Key Building Block for Anaplastic Lymphoma Kinase (ALK) Inhibitors

A primary and high-impact application of the 2,3-dichloro-6-fluorophenyl moiety is in the synthesis of potent kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when genetically altered, becomes a key driver in several cancers, including non-small cell lung cancer (NSCLC).[9][10][11]

The FDA-approved drug Crizotinib (Xalkori®) is a preeminent example.[11][12] Its chemical structure, 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, prominently features the 2,6-dichloro-3-fluorophenyl group (a constitutional isomer of the title compound's substitution pattern, highlighting the importance of this specific arrangement).[9][12] While many reported syntheses of Crizotinib start from the corresponding acetophenone or ethanol, this compound represents a critical starting material for accessing the necessary phenyl-containing fragments through C-C bond formation.[12][13][14]

The specific halogenation pattern on the phenyl ring is not arbitrary; it is crucial for the drug's efficacy. The chlorine and fluorine atoms modulate the molecule's lipophilicity, metabolic stability, and, most importantly, its binding affinity within the ATP-binding pocket of the ALK kinase domain.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount utility of this compound is realized in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl systems that are common motifs in kinase inhibitors.[6][7][8]

The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 (Biaryl Product) reductive_elimination->product reactants R1-X + R2-B(OH)2 (Aryl Halide + Boronic Acid) base Base (e.g., K2CO3, CsF) borate [R2-B(OH)3]- base->borate Activates borate->transmetalation Delivers R2

Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Due to the electronic properties of this compound (electron-withdrawing groups can decrease reactivity), careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide, a common step in the synthesis of kinase inhibitor scaffolds.

Objective: To synthesize 2-(2,3-Dichloro-6-fluorophenyl)-pyridine.

Reaction Scheme:

Reaction_Scheme cluster_conditions Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 85 °C reactant1 This compound plus + reactant2 2-Bromopyridine reactant2->a product 2-(2,3-Dichloro-6-fluorophenyl)-pyridine a->product

Caption: Suzuki-Miyaura coupling to form a key biaryl intermediate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molar Eq.
This compound141700222-7224.831.01.0
2-Bromopyridine109-04-6158.011.11.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-3-5 mL-
Ethanol64-17-5-2 mL-
Deionized Water7732-18-5-2 mL-
Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (225 mg, 1.0 mmol), 2-Bromopyridine (174 mg, 1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL), ethanol (2 mL), and degassed deionized water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(2,3-Dichloro-6-fluorophenyl)-pyridine.

Experimental Workflow Diagram

Workflow start 1. Combine Reactants & Catalyst in Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N₂) start->inert solvents 3. Add Degassed Solvents inert->solvents heat 4. Heat to 85 °C with Vigorous Stirring solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Work-up (EtOAc / H₂O) monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of highly specific and potent pharmaceutical agents. Its application in the construction of kinase inhibitors like Crizotinib underscores the importance of precisely substituted building blocks in modern drug discovery.[9][12] The protocols and insights provided herein are intended to empower medicinal chemists to effectively utilize this versatile intermediate, paving the way for the discovery of next-generation therapeutics. As the demand for targeted therapies continues to grow, the strategic use of such fluorinated boronic acids will undoubtedly remain a critical component of innovative pharmaceutical research.

References

Application Note: 2,3-Dichloro-6-fluorophenylboronic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] These halogens can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylboronic acids, particularly those with multifaceted substitution patterns like 2,3-dichloro-6-fluorophenylboronic acid, serve as exceptionally versatile building blocks for introducing these precisely functionalized aryl moieties. Their utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, which form the bedrock of complex molecule construction.[3]

This guide provides an in-depth look at the application of this compound in organic synthesis, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide a detailed protocol, and discuss key considerations for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Key Properties

The properties of this compound are summarized below. Note that boronic acids can exist in equilibrium with their corresponding boroxines (anhydrides), which may affect physical properties like melting point.

PropertyValueSource
CAS Number 1802430-56-3[4]
Molecular Formula C₆H₄BCl₂FO₂[5]
Molecular Weight 208.81 g/mol Calculated
Appearance Typically a white to off-white solid (powder/crystal)[6]
Melting Point Data not widely published; related compounds melt in the 130-140 °C range[7]
Stability Stable under normal storage conditions (room temperature, dry)[6][8]
Handling and Safety

As with all boronic acids, proper safety protocols are essential.

  • Hazard Profile: Causes skin and serious eye irritation.[8] May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.[10] Wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[8] In case of contact, rinse skin or eyes with plenty of water and seek medical advice if irritation persists.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[8][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[8][9]

Section 2: The Suzuki-Miyaura Reaction: A Cornerstone Application

The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, enabling the formation of C(sp²)–C(sp²) bonds.[12][13] This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[13]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar¹-X) adds to the Pd(0) complex, forming a Pd(II) species. The reactivity order is generally I > Br > OTf >> Cl.[13] The use of an aryl chloride, as is common in coupling with this boronic acid, often requires a highly active catalyst system.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n trans_complex Ar¹-Pd(II)(Ar²)L_n pd0->trans_complex Oxidative Addition oa_complex Ar¹-Pd(II)(X)L_n oa_complex->pd0 Reductive Elimination trans_complex->oa_complex Transmetalation product Ar¹-Ar² product->trans_complex sub_halide Ar¹-X sub_halide->pd0 sub_boronic Ar²-B(OH)₂ + Base sub_boronic->oa_complex Experimental_Workflow setup 1. Reaction Setup Inert Atmosphere reagents 2. Reagent Addition Solids first, then liquids setup->reagents reaction 3. Heating & Monitoring Heat to 100-110 °C Monitor by TLC/GC-MS reagents->reaction workup 4. Aqueous Workup Quench, extract, wash, dry reaction->workup purification 5. Purification Concentrate and purify (e.g., Column Chromatography) workup->purification

References

experimental setup for reactions with 2,3-Dichloro-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Application of 2,3-Dichloro-6-fluorophenylboronic Acid

Introduction: Navigating the Reactivity of a Unique Building Block

This compound is a versatile synthetic intermediate prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures.[1][2] Its structure, featuring a sterically encumbered and electron-deficient aromatic ring, presents both unique opportunities and significant challenges for synthetic chemists. The presence of ortho- and meta-chloro substituents, combined with an ortho-fluoro group, significantly modulates the electronic properties and steric profile of the boronic acid, influencing its reactivity in cornerstone cross-coupling reactions.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the experimental setups for two pivotal transformations involving this reagent: the Suzuki-Miyaura C-C coupling and the Chan-Lam C-N/C-O coupling. We move beyond simple protocols to dissect the underlying principles and mechanistic nuances, empowering the user to not only replicate but also rationally troubleshoot and adapt these methodologies.

Essential Safety and Handling Protocols

Before commencing any experimental work, it is critical to adhere to standard laboratory safety practices. This compound and its derivatives are classified as irritants.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles compliant with EN166(EU) or NIOSH (US) standards, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Handle the solid reagent and all reaction mixtures within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water.[4]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[3][5] The compound can be air and moisture sensitive.[3]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

The Suzuki-Miyaura Cross-Coupling Reaction: Forging C(aryl)-C(aryl) Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[7][8] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium complex.[8][9]

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For a substrate like this compound, both steric hindrance and electronic deactivation pose significant kinetic barriers.

  • Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) center, can be sluggish for electron-neutral or electron-rich aryl chlorides.[10] However, the primary challenge here lies with the subsequent steps.

  • Transmetalation: This step requires the transfer of the aryl group from the boron atom to the palladium center. It is generally facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11] The electron-withdrawing nature of the chloro and fluoro substituents on our substrate can impede this process.

  • Reductive Elimination: The final, bond-forming step can be sterically hindered. The two bulky aryl groups on the palladium center must be in a cis orientation to eliminate and form the biaryl product. The ortho-substituents on this compound make this a sterically demanding transformation.

Rational Catalyst & Ligand Selection: To overcome these challenges, the choice of ligand is critical. Standard ligands like triphenylphosphine are often ineffective.[10] The solution lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos) or related systems.[10][12]

  • Why they work: The high σ-donating character of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.[10] More importantly, their steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base (K₃PO₄) - Pd Precatalyst & Ligand glassware Assemble Glassware: - Schlenk Flask - Stir Bar, Condenser reagents->glassware charge Charge Flask under Inert Atmosphere (N₂/Ar) glassware->charge degas Degas Solvent (e.g., Dioxane/H₂O) add_solvent Add Degassed Solvent charge->add_solvent heat Heat to Reaction Temp (e.g., 100 °C) & Stir add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Dilute (H₂O, EtOAc) cool->quench extract Extract Organic Layer quench->extract dry Dry & Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol details the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Table 1: Reagent Quantities for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound224.811.2270 mgCoupling Partner
Aryl Bromide (e.g., 4-bromoanisole)187.041.0187 mgCoupling Partner
Pd₂(dba)₃915.720.01 (1 mol%)9.2 mgCatalyst Precursor
SPhos410.470.04 (4 mol%)16.4 mgLigand
Potassium Phosphate (K₃PO₄)212.273.0637 mgBase
1,4-Dioxane--8.0 mLSolvent
Water--2.0 mLSolvent

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).[13][14]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8.0 mL) and water (2.0 mL) via syringe.[13][14]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.[16][17]

The Chan-Lam C-N/C-O Coupling: An Alternative Pathway

The Chan-Lam coupling provides a powerful, air-stable alternative to palladium-catalyzed methods for forming C(aryl)-N and C(aryl)-O bonds.[18][19] This copper-catalyzed reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, or phenols.[19][20]

Mechanistic Causality: The Role of Copper and Oxygen

The Chan-Lam coupling mechanism is complex but is understood to proceed through a Cu(II)/Cu(III) or a related catalytic cycle.[19][21]

  • Ligand Exchange/Transmetalation: The reaction initiates with the formation of a copper(II)-aryl species via transmetalation with the boronic acid. The amine or alcohol coupling partner also coordinates to the copper center.[21][22]

  • Oxidative Coupling: The key C-N or C-O bond is formed via reductive elimination from a transient, high-valent copper(III) intermediate.[19][22] This step forges the product and generates a Cu(I) species.

  • Catalyst Turnover: The Cu(I) species is re-oxidized back to the active Cu(II) state by an oxidant, which is often molecular oxygen from the air, completing the catalytic cycle.[20][21][22]

Key Experimental Choices:

  • Copper Source: Copper(II) acetate, Cu(OAc)₂, is the most common and inexpensive catalyst precursor.[22]

  • Ligand/Base: A base is often required. In many cases, a coordinating base like pyridine can serve as both a ligand and a base, facilitating the reaction.[19] For less nucleophilic amines, a non-coordinating organic base like triethylamine may be beneficial.[23]

  • Atmosphere: A significant advantage of the Chan-Lam coupling is its operational simplicity; reactions are frequently run open to the atmosphere, as oxygen is the terminal oxidant.[19][20]

Experimental Workflow: Chan-Lam C-N Coupling

ChanLam_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Weigh Reagents: - Boronic Acid - Amine/Alcohol - Cu(OAc)₂ - Base (e.g., Pyridine) glassware Select Glassware: - Round-bottom Flask - Stir Bar reagents->glassware charge Combine Reagents in Solvent (e.g., DCM) glassware->charge stir Stir at Room Temp (Open to Air) charge->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter through Celite to Remove Cu Salts monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Chan-Lam C-N cross-coupling reaction.

Detailed Protocol: Synthesis of an N-Aryl Derivative

This protocol describes the coupling of this compound with a heterocyclic amine (e.g., imidazole).

Table 2: Reagent Quantities for Chan-Lam Coupling

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound224.811.0225 mgAryl Source
Imidazole68.081.282 mgN-Nucleophile
Copper(II) Acetate (Cu(OAc)₂)181.631.0182 mgCatalyst
Pyridine79.102.0158 mg (161 µL)Base/Ligand
Dichloromethane (DCM)--10 mLSolvent

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), imidazole (1.2 mmol), and copper(II) acetate (1.0 mmol).

  • Solvent and Base Addition: Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. The reaction should turn from a suspension to a homogenous deep blue/green solution. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting boronic acid is consumed, dilute the reaction mixture with additional dichloromethane (20 mL).

  • Isolation: Filter the mixture through a pad of Celite to remove the insoluble copper salts, washing the pad with dichloromethane.[15] Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-arylated product.

Conclusion

This compound is a powerful, albeit challenging, reagent. Success in its application hinges on a rational understanding of the underlying reaction mechanisms. For Suzuki-Miyaura couplings, overcoming the dual hurdles of steric hindrance and electronic deactivation requires the use of advanced, bulky phosphine ligands. For Chan-Lam couplings, the inherent operational simplicity of the copper-catalyzed, air-oxidized system provides a valuable complementary strategy for C-N and C-O bond formation. The protocols and principles outlined herein provide a robust foundation for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes & Protocols: Advanced Catalytic Systems for Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Polychlorinated Fluoroaromatics

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and materials science. Within this field, molecules containing polychlorinated and fluorinated phenyl moieties are of particular interest. The strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and electronic properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Dichloro-6-fluorophenylboronic acid is a valuable building block for introducing such a uniquely substituted aryl group.

However, the very features that make this moiety desirable also render its use in cross-coupling reactions exceptionally challenging. The boronic acid is sterically encumbered by two ortho-substituents (a chlorine and a fluorine atom) and is electronically deactivated by three electron-withdrawing halogens. Standard Suzuki-Miyaura coupling conditions often fail or provide disappointingly low yields.[1][2]

This guide provides an in-depth analysis of the catalytic systems and protocols specifically designed to overcome these hurdles. We will explore the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven protocols for researchers engaged in the synthesis of complex, sterically hindered molecules.

Mechanistic Considerations: Overcoming Steric and Electronic Barriers

The success of a Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The structure of this compound presents significant kinetic barriers to this process.

  • Oxidative Addition: This step, involving the insertion of the Palladium(0) catalyst into the aryl halide bond, is generally less affected by the boronic acid's structure but is highly dependent on the choice of ligand. Bulky, electron-rich ligands are required to stabilize the Pd(0) center and facilitate its reaction with the coupling partner (typically an aryl chloride or bromide).[1][5]

  • Transmetalation: This is often the rate-limiting step for hindered and electron-poor boronic acids.[6] The base must activate the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The steric bulk around the boron atom can impede this transfer, necessitating carefully selected ligands that create an accessible coordination site on the palladium complex.

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be slow for sterically congested biaryl products. Ligands that are both bulky and possess a wide bite angle can promote this crucial step.[2]

To address these challenges, the catalytic system must be precisely tuned. The key is to employ a catalyst that is reactive enough to overcome the activation barriers but stable enough to avoid decomposition pathways.

Core Components of the High-Performance Catalytic System

Achieving high yields with this compound requires a synergistic combination of a palladium source, a specialized ligand, an appropriate base, and a suitable solvent system.

Palladium Precatalysts

While various Pd(0) and Pd(II) sources can be used, air-stable Pd(II) precatalysts are often preferred for their convenience and consistency.

  • Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective choice, it is reduced in situ to the active Pd(0) species by phosphine ligands or other reagents.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A reliable Pd(0) source, though it can be more sensitive to air and light.[7]

  • PEPPSI-type Complexes: (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, featuring an N-heterocyclic carbene (NHC) ligand, offer high stability and activity, particularly for coupling aryl chlorides.[8]

Ligand Selection: The Key to Success

The ligand is the most critical component for overcoming the steric and electronic hurdles. The goal is to use a ligand that is both highly electron-donating and sterically demanding.

  • Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands is arguably the most effective for challenging Suzuki-Miyaura couplings. Their bulk facilitates the reductive elimination of hindered products, while their electron-rich nature promotes the initial oxidative addition.[5][9]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Confers unprecedented activity for preparing extremely hindered biaryls, often allowing reactions to proceed at room temperature for aryl chlorides.[9]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and general ligand for sterically demanding couplings.

    • AntPhos: This ligand's unique rigid structure has been shown to inhibit the β-hydride elimination side pathway, which can be a problem in sterically demanding couplings.[2]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability makes them effective for the coupling of unreactive aryl chlorides.[7] Generating the carbene in situ from its imidazolium salt can simplify execution and improve yields.[7]

Base and Solvent System

The base activates the boronic acid, and its strength and solubility are critical. The solvent must solubilize all components and facilitate the reaction.

  • Bases: For electron-poor boronic acids, a strong, non-nucleophilic base is often required.

    • Potassium Phosphate (K₃PO₄): A strong base that is highly effective in many hindered couplings.

    • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Often used in difficult couplings due to the high oxophilicity of the cesium cation, which aids in breaking the B-O bonds of the boronate intermediate.[4][10]

  • Solvents: Anhydrous, deoxygenated polar aprotic solvents are typically used.

    • Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF): Common choices.

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Toluene/H₂O or DMF/H₂O) is frequently used, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[8][11]

Visualization of Key Processes

To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Hindered Substrates cluster_boronic_acid Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₃⁻) pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages.

Experimental_Workflow General Experimental Workflow prep Reagent Preparation (Degassing Solvents, Weighing Reagents) setup Reaction Setup under Inert Atmosphere (e.g., N₂ or Ar) prep->setup addition Sequential Addition: 1. Aryl Halide, Boronic Acid, Base 2. Solvent, Ligand, Pd Precatalyst setup->addition reaction Heating & Stirring (e.g., 80-110 °C for 12-24h) addition->reaction monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for performing the cross-coupling reaction.

Application Protocols

Safety Precaution: Always handle organometallic reagents, phosphine ligands, and solvents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Screening Conditions with a Buchwald Ligand

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (2.5 mmol).

  • Add the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Via syringe, add the degassed 4:1 mixture of 1,4-dioxane/water (to achieve a final concentration of ~0.2 M with respect to the aryl bromide).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Increase catalyst loading to 3-5 mol%, increase temperature to 110 °C, or switch to a stronger base like Cs₂CO₃. Ensure solvents are rigorously degassed.

  • Protodeboronation (loss of boronic acid): This can occur if the reaction is too slow or the conditions are too harsh. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this by slowly releasing the active boronic acid.[12]

  • Homocoupling of Boronic Acid: This suggests the transmetalation is slow relative to other side reactions. A different ligand/base combination may be needed.

Protocol 2: Optimized Conditions for Challenging Aryl Chloride Partners

This protocol is tailored for less reactive aryl chloride coupling partners, employing an NHC-based catalyst system.

Reagents & Equipment:

  • This compound (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • PEPPSI™-IPr catalyst (3 mol%)

  • Potassium tert-butoxide (KOtBu, 3.0 equiv)

  • Anhydrous Toluene (degassed)

  • Sealed pressure vessel with a magnetic stir bar

  • Inert atmosphere glovebox or manifold

Procedure:

  • Inside a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), KOtBu (3.0 mmol), and PEPPSI™-IPr (0.03 mmol) to a pressure vessel.

  • Add a magnetic stir bar.

  • Add degassed, anhydrous toluene (~0.2 M concentration).

  • Seal the vessel tightly and remove it from the glovebox.

  • Place the vessel in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 18-36 hours.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction to room temperature. Carefully unseal the vessel.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Proceed with extraction, drying, and purification as outlined in Protocol 1.

Summary of Recommended Conditions

The following table summarizes effective catalytic systems for the cross-coupling of this compound.

ComponentRecommendation for Aryl BromidesRecommendation for Aryl ChloridesRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)PEPPSI™-IPr or other Pd-NHC complexes (2-5 mol%)NHC complexes are more stable and active for the challenging oxidative addition to Ar-Cl bonds.[7][8]
Ligand SPhos, RuPhos, or AntPhos (L:Pd ratio of 2:1)(Included in PEPPSI complex)Bulky, electron-rich phosphines are essential for promoting all steps of the catalytic cycle with hindered substrates.[1][2][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)KOtBu or K₃PO₄ (2.5-3 equiv)A strong base is required to generate the active boronate species from the electron-deficient boronic acid.[4]
Solvent Toluene/H₂O, Dioxane/H₂O (4:1 to 10:1)Anhydrous Toluene or DioxaneThe presence of water often accelerates transmetalation, but anhydrous conditions may be needed for highly sensitive NHC systems.
Temperature 80 - 110 °C100 - 120 °CHigher temperatures are needed to overcome the activation energy for coupling with less reactive aryl chlorides.

References

Application Note: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The introduction of fluorine and chlorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry. These halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Polysubstituted biaryl scaffolds, in particular, are privileged structures found in numerous pharmaceuticals and advanced materials. 2,3-Dichloro-6-fluorophenylboronic acid serves as a critical and highly functionalized building block for accessing these complex molecular architectures. Its strategic placement of chloro and fluoro substituents allows for directed synthesis and fine-tuning of molecular properties.

This application note provides a comprehensive, field-proven guide for researchers, process chemists, and drug development professionals on the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a safe, efficient, and reproducible large-scale synthesis.

Section 1: Physicochemical Properties and Safety-First Handling

A thorough understanding of the starting material's properties and hazards is the foundation of any successful scale-up campaign.

1.1 Physicochemical Data

The properties of this compound are summarized below. This data is critical for calculating molar equivalents, determining appropriate solvents, and understanding the compound's physical state during handling.

PropertyValueSource
CAS Number 1451393-17-1[1][2][3]
Molecular Formula C₆H₄BCl₂FO₂[2]
Molecular Weight 208.81 g/mol [2]
Physical Form White to off-white solid/powder[4]
Storage Sealed in a dry environment at room temperature or 2-8°C[2][5]

1.2 Safety and Handling Protocols

Arylboronic acids, while generally less toxic than many organometallic reagents, require careful handling, especially on a large scale. The following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields (or a face shield), chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7][8]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8] For large quantities, a NIOSH-approved respirator may be necessary.[9]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

  • First Aid:

    • Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of soap and water.[6][7]

    • Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.[6][7]

    • Ingestion: Harmful if swallowed. Rinse mouth and seek medical attention.[10]

    • Inhalation: May cause respiratory irritation. Move the person to fresh air.[7]

Section 2: The Suzuki-Miyaura Coupling: A Scale-Up Perspective

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but transitioning from the bench to a multi-liter reactor introduces significant challenges.[11] The reaction's sensitivity to air, temperature, and mixing becomes magnified, and the removal of palladium catalyst to parts-per-million (ppm) levels in the final product is a critical regulatory hurdle.[12]

The choice of catalyst is paramount. While simple catalysts like Pd(PPh₃)₄ are common in academic labs, scale-up operations benefit from modern, air-stable pre-catalysts. These catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are highly active for challenging substrates like sterically hindered aryl chlorides and allow for very low catalyst loadings (ppm levels), which simplifies purification and reduces cost.[13][14][15]

Section 3: Detailed Protocol for Kilogram-Scale Synthesis

This section details a robust, self-validating protocol for the Suzuki-Miyaura coupling of this compound with 4-bromo-N,N-dimethylaniline, a representative aryl halide coupling partner.

3.1 Materials and Reagents Stoichiometry

ReagentCAS No.MW ( g/mol )MolesEquivalentsAmount
4-Bromo-N,N-dimethylaniline (Limiting Reagent)586-77-6200.065.001.01.00 kg
This compound1451393-17-1208.816.001.21.25 kg
SPhos Pd G3 Precatalyst1445085-87-9794.340.0050.001 (1000 ppm)3.97 g
Potassium Phosphate (K₃PO₄)7778-53-2212.2710.002.02.12 kg
2-Methyltetrahydrofuran (2-MeTHF)96-47-9--8 vol8.0 L
Deionized Water7732-18-5--2 vol2.0 L

3.2 Experimental Workflow Diagram

Scale_Up_Suzuki cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-Up & Isolation cluster_purification 4. Final Purification prep1 Clean & Dry Reactor prep2 Inert with N₂ Gas prep1->prep2 charge Charge Solids: Aryl Bromide, Boronic Acid, K₃PO₄ prep2->charge add_solvents Add Solvents (2-MeTHF, Degassed H₂O) charge->add_solvents add_catalyst Add SPhos Pd G3 Catalyst add_solvents->add_catalyst heat Heat to 65-70°C Monitor by HPLC (4-8h) add_catalyst->heat cool Cool to RT heat->cool phase_split Separate Organic/Aqueous Layers cool->phase_split wash Wash Organic Layer (Brine) phase_split->wash solvent_swap Solvent Swap to Isopropanol wash->solvent_swap crystallize Cool to 0-5°C to Crystallize solvent_swap->crystallize filter_product Filter Product Slurry crystallize->filter_product wash_cake Wash with Cold Isopropanol filter_product->wash_cake dry Dry Under Vacuum at 50°C wash_cake->dry final_product Isolated Pure Product dry->final_product

Diagram of the scale-up Suzuki-Miyaura synthesis workflow.

3.3 Step-by-Step Protocol

  • Reactor Preparation and Inerting:

    • Ensure the glass-lined reactor (e.g., 20 L) is thoroughly clean and dry.

    • Assemble the reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

    • Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction. Causality: Palladium(0) catalytic species are sensitive to oxygen; rigorous inerting prevents catalyst deactivation and ensures reproducible results.[11]

  • Reagent Charging:

    • Charge the reactor with 4-bromo-N,N-dimethylaniline (1.00 kg), this compound (1.25 kg), and powdered potassium phosphate (2.12 kg).

    • Add 2-Methyltetrahydrofuran (8.0 L) followed by deionized water (2.0 L) that has been previously degassed by sparging with nitrogen for 30 minutes.

    • Begin agitation at a speed sufficient to create a fine slurry (e.g., 150-200 RPM).

    • Add the SPhos Pd G3 catalyst (3.97 g). Causality: Adding the catalyst last to the well-mixed slurry ensures immediate and uniform distribution, preventing localized "hot spots" of reactivity.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to an internal temperature of 65-70°C.

    • Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it via HPLC/UPLC. The reaction is complete when the area percent of the limiting reagent (4-bromo-N,N-dimethylaniline) is less than 1.0%. Typical reaction times are 4-8 hours.

  • Work-Up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Stop the agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer.

    • Wash the upper organic layer with brine (2.0 L) to remove residual base and water-soluble impurities.

    • Concentrate the organic layer under vacuum to remove the 2-MeTHF. Add isopropanol (5.0 L) and continue distillation to perform a solvent swap. This should result in a final volume of approximately 6-7 L. Causality: A solvent swap to a suitable crystallization solvent like isopropanol is a standard industrial technique to facilitate high-purity product isolation without the need for column chromatography.[16]

  • Purification by Crystallization:

    • While agitating, slowly cool the isopropanol solution to 0-5°C over 2-3 hours to induce crystallization. A controlled cooling profile is essential for forming large, pure crystals.

    • Hold the slurry at 0-5°C for at least 2 hours to maximize product precipitation.

    • Isolate the solid product by filtration (e.g., using a Nutsche filter).

    • Wash the filter cake with cold (0-5°C) isopropanol (2 x 1.0 L) to remove soluble impurities.

    • Dry the purified product in a vacuum oven at 50°C until a constant weight is achieved.

Section 4: Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise during scale-up. This section provides a framework for addressing common issues.

Potential ProblemLikely Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction - Ineffective inerting (oxygen contamination) - Poor quality base or solvent - Insufficient mixing/agitation- Improve nitrogen purge and maintain a positive N₂ pressure. - Use anhydrous, high-purity reagents. - Optimize stirrer speed and design to ensure efficient slurry mixing.
Formation of Homocoupled Byproducts - Reaction temperature is too high - Presence of oxygen- Reduce reaction temperature slightly (e.g., to 60°C) and monitor. - Ensure rigorous degassing of all aqueous solutions and maintain a strict inert atmosphere.
Difficult Phase Separation - Formation of an emulsion- Add a small amount of brine (NaCl solution) to help break the emulsion. - Allow for a longer settling time.
High Residual Palladium in Final Product - Inefficient crystallization - Catalyst entrapment in the product matrix- Perform a hot filtration of the reaction mixture through Celite before work-up. - Consider a wash with a palladium scavenging agent (e.g., an aqueous solution of L-cysteine or N-acetylcysteine) during the work-up phase.[11] - Re-slurry or re-crystallize the final product.

References

functional group tolerance of 2,3-Dichloro-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functional Group Tolerance of 2,3-Dichloro-6-fluorophenylboronic Acid

Introduction: A Versatile Building Block for Modern Synthesis

This compound is a synthetically valuable organoboron compound that has found significant application in medicinal chemistry and materials science.[1][2][3] Its polysubstituted aromatic ring, featuring both electron-withdrawing halogen atoms, makes it a key precursor for creating complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] The successful incorporation of this moiety into target molecules is critically dependent on its compatibility with a wide array of other chemical functionalities present in the coupling partner.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the . We will explore its reactivity profile, offer field-proven protocols, and explain the causality behind experimental choices to ensure robust and reproducible synthetic outcomes.

Physicochemical Properties and Handling

This compound is a stable, solid compound under ambient conditions. As with most boronic acids, it is advisable to store it in a cool, dry place away from excessive light and moisture to prevent gradual decomposition.

PropertyValue
CAS Number 313545-32-3
Molecular Formula C₆H₅BCl₂FO₂[6]
Molecular Weight 192.82 g/mol
Appearance White to off-white solid
Melting Point 131-135 °C[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound. Its remarkable functional group tolerance is a primary reason for its widespread adoption.[4][5] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation [Ar-B(OH)₃]⁻ PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-Ar Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product R¹-Ar (Product) PdII_Diaryl->Product RedElim->Pd0 Base Base (e.g., K₂CO₃) ActivatedBoron [Ar-B(OH)₃]⁻ Base->ActivatedBoron BoronicAcid Ar-B(OH)₂ BoronicAcid->ActivatedBoron ActivatedBoron->Transmetalation

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

The choice of catalyst, ligand, base, and solvent is paramount and directly influences the reaction's success and compatibility with various functional groups. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to couple sterically hindered partners like this compound, especially with less reactive aryl chlorides.[8][9]

Functional Group Tolerance Profile

The following table summarizes the compatibility of this compound with common functional groups under typical Suzuki-Miyaura conditions.

Functional GroupClassCompatibilityNotes and Causality
-NO₂ NitroHigh Generally well-tolerated. The electron-withdrawing nature can even activate the coupling partner. Avoid harsh reducing conditions that could affect the nitro group.
-CN NitrileHigh Highly compatible and stable under standard Suzuki conditions.[10]
-CO₂R EsterHigh Robust and non-interfering. An excellent choice for protecting carboxylic acids.[10]
-CONR₂ AmideHigh Very stable and well-tolerated functional group.
-COR KetoneHigh Generally inert to the reaction conditions. The boronic acid is not ortho to a carbonyl, minimizing the risk of iminoboronate formation seen with 2-formylphenylboronic acids.[10][11]
-CHO AldehydeHigh Tolerated under most conditions, though sensitive to certain bases and nucleophiles. Careful selection of mild bases like K₂CO₃ is recommended.[10]
-OH Alcohol/PhenolModerate to High The acidic proton of phenols can interfere with the basic conditions. Strong bases like K₃PO₄ or Cs₂CO₃ are often used successfully. Aliphatic alcohols are generally less problematic.
-NH₂, -NHR AmineModerate Primary and secondary amines can act as ligands for the palladium catalyst, potentially inhibiting the reaction. N-acylation or the use of specific catalyst systems (e.g., Buchwald precatalysts) can mitigate this issue.[8][12]
-CO₂H Carboxylic AcidLow to Moderate The acidic proton can neutralize the base and interfere with the catalytic cycle. Protection as an ester is the most common strategy. Direct coupling is possible but requires careful optimization of conditions, often using weaker bases.[13]
-SO₂R SulfoneHigh Highly stable and compatible with Suzuki coupling conditions.[14]
-C=C- AlkeneHigh Generally well-tolerated. Can be a site for subsequent reactions but is stable under standard Suzuki protocols.[13]
-Cl, -Br HalidesHigh Other halides on the coupling partner are well-tolerated, offering handles for sequential, site-selective cross-coupling reactions by exploiting the differential reactivity (I > Br > Cl).[10]

Application Protocol: Synthesis of a Biaryl Amine

This protocol details a representative Suzuki-Miyaura coupling of this compound with a protected aniline derivative, demonstrating the methodology for a moderately sensitive functional group.

Reaction: Coupling of this compound with 4-bromo-N,N-dimethylaniline.

Experimental_Workflow Start Start Setup Assemble Schlenk Flask (Stir Bar, Condenser) Start->Setup AddReagents Add Solids: - Boronic Acid - Aryl Bromide - Pd₂(dba)₃ / SPhos - K₃PO₄ Setup->AddReagents InertAtmosphere Seal, Purge with Argon (3x Vacuum/Backfill) AddReagents->InertAtmosphere AddSolvents Add Degassed Solvents (Toluene, Water) via Syringe InertAtmosphere->AddSolvents Heating Heat to 100 °C with Vigorous Stirring AddSolvents->Heating Monitor Monitor by TLC/LC-MS (Typically 12-18h) Heating->Monitor Workup Cool to RT, Dilute (Ethyl Acetate, Water) Monitor->Workup Extraction Separate Layers, Extract Aqueous Phase Workup->Extraction Purification Combine Organics, Dry, Filter, Concentrate Extraction->Purification Chromatography Purify by Flash Column Chromatography Purification->Chromatography End Obtain Pure Product Chromatography->End

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2,3-dichloro-6-fluorophenylboronic acid in cross-coupling reactions. Due to its unique electronic and steric properties, this reagent can present specific challenges. This guide will equip you with the knowledge to anticipate and mitigate common side reactions, thereby optimizing your synthetic outcomes.

Introduction: The Challenge of a Sterically Hindered and Electron-Deficient Boronic Acid

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure, characterized by two ortho-substituents (chlorine and fluorine) and the electron-withdrawing nature of the three halogen atoms, predisposes it to certain side reactions that can compete with the desired cross-coupling pathway. The primary culprits are protodeboronation and homocoupling . Understanding the mechanisms of these side reactions is paramount to developing robust and high-yielding protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely side products I should be looking for?

A1: The two most common side products to expect are the protodeboronated arene (1,2-dichloro-4-fluorobenzene) and the homocoupled biaryl (2,2',3,3'-tetrachloro-6,6'-difluorobiphenyl). Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, while homocoupling is the dimerization of the boronic acid.[1][2]

Q2: What is protodeboronation and why is it a problem with this specific boronic acid?

A2: Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3] While electron-donating groups can sometimes accelerate this process, electron-deficient arylboronic acids can also be susceptible, particularly under certain pH and temperature conditions.[4] The presence of water in the reaction mixture is a key factor, as it can serve as the proton source.

Q3: How does homocoupling occur and what factors promote it?

A3: Homocoupling of arylboronic acids can occur through several mechanisms, often catalyzed by the palladium catalyst. One common pathway involves the presence of oxygen, which can lead to the formation of a palladium peroxo complex that facilitates the dimerization.[1][5] Electron-deficient arylboronic acids, such as the one , have been shown to be more prone to homocoupling.[6]

Q4: The steric hindrance from the two ortho-substituents seems significant. How does this impact the reaction?

A4: The chlorine and fluorine atoms ortho to the boronic acid group create significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura catalytic cycle. This slowing of the desired reaction can allow competing side reactions like protodeboronation and homocoupling to become more prominent.[7] To overcome this, specialized bulky and electron-rich phosphine ligands are often required.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered in reactions with this compound.

Issue 1: Predominance of Protodeboronation Product (1,2-dichloro-4-fluorobenzene)

This indicates that the boronic acid is being consumed by a proton source before it can participate in the cross-coupling reaction.

Causality and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Excess Water Water is a common proton source for protodeboronation. While some Suzuki protocols require water, excessive amounts can be detrimental.[4]Use anhydrous solvents and reagents. If an aqueous base is necessary, use the minimum amount required and consider using a biphasic system.
Suboptimal Base The choice of base can influence the rate of protodeboronation. Strong bases can sometimes accelerate this side reaction.Screen milder bases such as K₃PO₄ or Cs₂CO₃. Fluoride bases like KF can also be effective and may suppress protodeboronation.
High Temperature & Long Reaction Times Prolonged exposure to high temperatures can promote protodeboronation.Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that still allows for efficient cross-coupling.
Boronic Acid Instability The boronic acid itself may be unstable under the reaction conditions.Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly in situ.[3]
Issue 2: Significant Formation of Homocoupling Product (2,2',3,3'-tetrachloro-6,6'-difluorobiphenyl)

The formation of this symmetrical biaryl suggests that the desired cross-coupling is being outcompeted by the dimerization of the boronic acid.

Causality and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, often through the formation of palladium peroxo species.[1][5]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.
Catalyst System The choice of palladium precursor and ligand can influence the relative rates of cross-coupling and homocoupling.Employ a catalyst system known to favor cross-coupling for sterically hindered and electron-deficient substrates. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[1]
Reaction Stoichiometry An excess of the boronic acid relative to the aryl halide can sometimes favor homocoupling.Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid large excesses.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway alongside the two major side reactions.

G cluster_main Desired Suzuki-Miyaura Coupling cluster_side1 Side Reaction: Protodeboronation cluster_side2 Side Reaction: Homocoupling start Ar-B(OH)₂ + R-X oxidative_addition Oxidative Addition start->oxidative_addition Pd(0) pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate R-X transmetalation Transmetalation pd_intermediate->transmetalation Ar-B(OH)₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product start_proto Ar-B(OH)₂ protonolysis Protonolysis (H⁺ source) start_proto->protonolysis product_proto Ar-H protonolysis->product_proto start_homo 2 Ar-B(OH)₂ dimerization Pd(0), O₂ start_homo->dimerization product_homo Ar-Ar dimerization->product_homo

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrate.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water, typically at a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Boronic Ester (Pinacol Ester)

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.

  • Reaction: Heat the mixture to reflux and collect the water that azeotropically distills off. Continue heating until no more water is collected.

  • Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction after purification by recrystallization or chromatography.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting failed or low-yielding reactions.

G start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions (Inertness, Degassing) check_reagents->check_conditions analyze_byproducts Analyze Crude Mixture (LCMS/GCMS) check_conditions->analyze_byproducts protodeboronation Protodeboronation is Major Side Product analyze_byproducts->protodeboronation Ar-H detected homocoupling Homocoupling is Major Side Product analyze_byproducts->homocoupling Ar-Ar detected no_reaction Starting Materials Unchanged analyze_byproducts->no_reaction Only SM mitigate_proto Implement Strategies to Minimize Protodeboronation (Anhydrous, Milder Base, Lower Temp) protodeboronation->mitigate_proto mitigate_homo Implement Strategies to Minimize Homocoupling (Strictly Inert, Optimize Ligand) homocoupling->mitigate_homo optimize_coupling Optimize for Cross-Coupling (Screen Ligands, Bases, Solvents, Temp) no_reaction->optimize_coupling success Improved Yield mitigate_proto->success mitigate_homo->success optimize_coupling->success

Caption: A systematic workflow for troubleshooting reactions.

References

Technical Support Center: Purification of Products from 2,3-Dichloro-6-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 2,3-dichloro-6-fluorophenylboronic acid. The unique electronic properties of this reagent, stemming from its halogen substituents, make it a valuable building block in modern synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, these same properties can introduce specific challenges in product purification. This document is designed to provide both the "how" and the "why" behind effective purification strategies, ensuring you can achieve the highest purity for your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of products from reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and solve common problems.

Q1: My reaction appears complete by TLC/LC-MS, but my crude product is contaminated with a significant amount of unreacted this compound. How can I easily remove it?

A1: This is a very common issue, often arising from the use of excess boronic acid to drive the reaction to completion. Fortunately, the acidic nature of the boronic acid functional group provides a straightforward method for its removal.

  • Root Cause Analysis: Boronic acids are Lewis acids and can be deprotonated by a base to form water-soluble boronate salts.[1][2] The desired cross-coupled biaryl product is typically a neutral organic molecule with low water solubility. This difference in acidity is the key to separation.

  • Diagnostic Approach: A simple thin-layer chromatography (TLC) analysis will often show a polar spot corresponding to the boronic acid that does not move far from the baseline, while your desired product will have a higher Rf value.

  • Recommended Solution: Basic Aqueous Extraction An acid-base liquid-liquid extraction is highly effective. By washing your organic solution of the crude product with a basic aqueous solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate), you can selectively transfer the acidic boronic acid into the aqueous phase, leaving your neutral product in the organic layer.[1]

    Experimental Protocol: Basic Aqueous Wash

    • Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The deprotonated boronic acid will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM).

    • Drain the aqueous layer.

    • Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and base.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    Diagram: Principle of Basic Extraction

    G cluster_0 Separatory Funnel org Organic Phase (e.g., Ethyl Acetate) Contains: - Desired Neutral Product - Boronic Acid R-B(OH)₂ aq Aqueous Phase (e.g., 1M NaOH) Contains: - Sodium Boronate Salt [R-B(OH)₃]⁻Na⁺ org->aq Shake & Separate pure_org Pure Organic Phase (Desired Product) org->pure_org waste_aq Waste Aqueous Phase (Boronic Acid Impurity) aq->waste_aq crude Crude Product in Organic Solvent base Add Basic Aqueous Solution

    Caption: Basic wash separates the neutral product from the acidic boronic acid.

Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my starting boronic acid. What is this, and how can I separate it?

A2: This byproduct is the result of a "homocoupling" or "Glaser-type coupling" reaction, where two molecules of the boronic acid couple with each other.[3][4]

  • Root Cause Analysis: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that dimerizes the boronic acid.[4][5] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also exacerbate this issue.

  • Diagnostic Approach: The homocoupled product, 2,2',3,3'-tetrachloro-6,6'-difluorobiphenyl, will have a molecular weight of 329.9 g/mol . It is often non-polar and may have a similar polarity to your desired cross-coupled product, making separation difficult.

  • Recommended Solution: Chromatographic Separation & Prevention

    • Purification: Meticulous flash column chromatography on silica gel is the most common method for separation. Due to the potential for similar Rf values, a shallow solvent gradient (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate) is recommended. Preparative HPLC may be necessary for complete separation if the polarities are very close.[6]

    • Prevention: The most effective strategy is to prevent its formation in the first place.

      • Rigorous Deoxygenation: Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes and maintaining an inert atmosphere throughout the reaction.[5]

      • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂).

Q3: My analysis shows the presence of 1,2-dichloro-4-fluorobenzene as a major impurity. Where did this come from?

A3: This impurity is the result of protodeboronation (or protodeborylation), a common side reaction in which the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7]

  • Root Cause Analysis: Protodeboronation can be promoted by various factors, including the presence of aqueous acid or base, elevated temperatures, and the electronic nature of the boronic acid itself.[7][8] Electron-deficient arylboronic acids can be particularly susceptible.

  • Diagnostic Approach: 1,2-dichloro-4-fluorobenzene is a relatively volatile and non-polar compound. It can be identified by GC-MS or by its characteristic signals in ¹H and ¹⁹F NMR spectroscopy. On a TLC plate, it will appear as a high-Rf spot.

  • Recommended Solution: Separation by Volatility and Polarity

    • Evaporation: If present in large amounts, some of it may be removed during solvent evaporation under reduced pressure, though care must be taken not to lose a volatile desired product.

    • Chromatography: Due to its low polarity, it is typically easy to separate from the more polar biaryl product by flash column chromatography. It will elute very quickly from the column, often with the non-polar solvent front (e.g., in pure hexanes).

Part 2: Frequently Asked Questions (FAQs)

What are the most common impurities in a Suzuki-Miyaura reaction with this compound?

The primary impurities can be categorized as starting material-derived, side-reaction products, and catalyst/reagent residues. A summary is provided in the table below.

Impurity Type Specific Example Typical Polarity Primary Removal Method
Unreacted Starting Material This compoundHigh (Polar)Basic Aqueous Extraction[1]
Unreacted Coupling Partner Aryl Halide/TriflateLow to MediumColumn Chromatography
Homocoupling Product Dimer of the boronic acidLow to MediumColumn Chromatography[4]
Homocoupling Product Dimer of the coupling partnerLowColumn Chromatography
Protodeboronation Product 1,2-dichloro-4-fluorobenzeneVery Low (Non-polar)Column Chromatography[7]
Catalyst Residue Palladium speciesVariable (often insoluble)Filtration through Celite®/Silica, Scavengers
Reagent Residue Inorganic Base (e.g., K₂CO₃, K₃PO₄)Highly Polar/Water-solubleAqueous Workup
My product is streaking badly on a silica gel TLC plate. What can I do to improve my column chromatography separation?

Streaking on silica gel often indicates that your compound is acidic or strongly chelates to the silica surface. Boronic acids themselves are notorious for this behavior.[6]

  • Use a Solvent Modifier: Adding a small amount of a modifier to your eluent can significantly improve peak shape. For acidic compounds, adding ~1% acetic acid to the solvent system can help by protonating the silica surface silanol groups and the compound itself, reducing strong interactions.[6]

  • Use Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with water or a base like triethylamine. You can also purchase commercially prepared deactivated silica.

  • Switch the Stationary Phase: If problems persist, consider an alternative stationary phase like neutral alumina, which can be less acidic than silica.[6] For very polar compounds, reverse-phase (C18) chromatography is an excellent alternative.[9]

When is recrystallization a better choice than column chromatography?

Recrystallization and chromatography are complementary techniques used for different purposes.

  • Column Chromatography is a separation technique, ideal for separating multiple components of a mixture with different polarities (e.g., separating product from starting materials and byproducts).[10]

  • Recrystallization is a purification technique, best suited for removing small amounts of impurities from a solid compound that is already of moderate-to-high purity (~90% or higher).[11][12][13] It relies on differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. It is an excellent final "polishing" step to obtain highly pure, crystalline material.[14]

Diagram: General Purification Workflow

G A Crude Reaction Mixture B Aqueous Workup (e.g., Basic Wash) A->B C Is the Crude Solid >90% Pure? B->C D Flash Column Chromatography C->D No E Recrystallization C->E Yes G Is the Product a Solid? D->G F Pure Product E->F G->E Yes G->F No (Pure Oil)

Caption: A decision-making workflow for purifying a typical Suzuki-Miyaura reaction.

Part 3: Key Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is designed to remove water-soluble components like inorganic bases and unreacted boronic acid.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 50 mL) and water (50 mL).

  • Separate: Transfer the mixture to a separatory funnel. Shake and separate the layers.

  • Basic Wash: Wash the organic layer with 1M NaOH or saturated NaHCO₃ (2 x 30 mL) to remove unreacted boronic acid.[1]

  • Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter the solid, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Standard Silica Gel Flash Chromatography

This is the primary method for separating organic compounds of differing polarities.[10]

  • Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the chromatography eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.

  • Elute: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from a Single Solvent

Use this protocol to purify a solid product that is already relatively pure.[11][13]

  • Choose a Solvent: Find a solvent that dissolves your compound well when hot but poorly when cold.[12] Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just fully dissolve the solid.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.

  • Cool Further: Once crystals have formed at room temperature, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

References

Technical Support Center: 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dichloro-6-fluorophenylboronic acid (CAS No. 1451393-17-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting advice for its application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. The consensus from suppliers is to keep the container tightly sealed in a dry, well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is often recommended.[2] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to minimize degradation from atmospheric moisture and oxygen.

Q2: How can I visually assess if my this compound has degraded?

A2: While visual inspection is not definitive, signs of degradation can include a change in physical appearance from a white or off-white crystalline powder to a discolored or clumpy solid.[3] However, significant decomposition, such as protodeboronation, may not present any visual change. The most reliable way to assess purity is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

Q3: Is this compound sensitive to air and moisture?

A3: Yes. Like most arylboronic acids, this compound is sensitive to atmospheric moisture. Moisture can facilitate decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved to yield the corresponding arene (1,2-dichloro-4-fluorobenzene).[5][6] Boronic acids can also reversibly form cyclic anhydrides (boroxines) upon dehydration, which may affect their solubility and reactivity. Therefore, handling in a dry environment (e.g., a glovebox) and storing over a desiccant is highly recommended.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Standard laboratory PPE is required. This includes appropriate protective eyeglasses or chemical safety goggles, gloves to prevent skin exposure, and a lab coat.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[1][7][8][9][10][11]

Troubleshooting Guide for Synthesis

This section addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Scenario 1: My Suzuki-Miyaura coupling reaction has a low or no yield.

  • Question: I am performing a Suzuki-Miyaura coupling with this compound, but I'm getting very poor conversion to my desired product. What could be the cause related to the boronic acid?

  • Answer & Analysis: Low yield is a frequent issue that can often be traced back to the stability and handling of the boronic acid. Several factors may be at play:

    • Reagent Degradation via Protodeboronation: The most common degradation pathway for arylboronic acids is protodeboronation (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[6] This is particularly relevant for electron-deficient arylboronic acids. The presence of two chlorine atoms and a fluorine atom on the phenyl ring makes this compound susceptible to this pathway, especially under the aqueous basic conditions typical of Suzuki couplings.[5][12] If your boronic acid has been stored improperly or for an extended period, a significant portion may have decomposed, reducing the amount of active reagent available for the catalytic cycle.

    • Improper Reaction Setup: The Suzuki-Miyaura reaction is sensitive to oxygen, which can oxidize the phosphine ligands and the palladium catalyst. It is crucial to thoroughly degas all solvents and reagents and to run the reaction under a completely inert atmosphere (Argon or Nitrogen).[13] Any residual moisture in the reaction solvent can also accelerate the unwanted protodeboronation side reaction.

    • Base and Solvent Choice: The choice of base and solvent system is critical. While aqueous bases are common, they can promote protodeboronation.[14] If you suspect this is an issue, consider screening anhydrous conditions or using milder bases.[13] The stability of arylboronic acids is pH-dependent, and decomposition can be rapid under certain acidic or basic conditions.[15]

Scenario 2: I am observing a major byproduct corresponding to 1,2-dichloro-4-fluorobenzene.

  • Question: My reaction mixture shows a significant amount of the deborylated arene byproduct. Why is this happening and how can I prevent it?

  • Answer & Analysis: The formation of 1,2-dichloro-4-fluorobenzene is a definitive sign that protodeboronation is occurring.[5][6] This side reaction competes directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.

    • Causality: This process is often accelerated by factors such as the presence of water, elevated temperatures, and the specific pH of the reaction medium.[15] Some arylboronic acids are known to be particularly unstable and deboronate quickly under basic conditions.[14] The electron-withdrawing nature of the substituents on this compound can influence its susceptibility to this decomposition pathway.[6][12]

    • Mitigation Strategies:

      • Use Fresh Reagent: Ensure your boronic acid is pure and has been stored correctly. If in doubt, verify its integrity via ¹H NMR.

      • Anhydrous Conditions: Use rigorously dried solvents and reagents.

      • Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, which can favor the decomposition pathway.

      • Alternative Formulations: For highly unstable boronic acids, using more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts can be a viable strategy, as they release the boronic acid slowly in situ.[13][14]

Data & Protocols

Data Presentation

Table 1: Summary of Storage & Handling Recommendations

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows kinetic degradation pathways.[2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents degradation from atmospheric moisture and oxygen.[13]
Container Tightly SealedPrevents ingress of moisture and air.[1][11]
Environment Dry, Well-Ventilated AreaEnsures safety and reagent stability.[1][7]
Handling Chemical Fume HoodAvoids inhalation of fine powder.[9]
PPE Goggles, Gloves, Lab CoatPrevents eye and skin contact.[7][8]
Experimental Protocols

Protocol 1: Standard Procedure for Long-Term Storage

  • Upon receipt, inspect the container for a proper seal.

  • Place the manufacturer's container inside a secondary container (e.g., a desiccator or a sealable bag) containing a desiccant.

  • If possible, backfill the container with an inert gas like argon before sealing.

  • Store the container in a refrigerator designated for chemicals at 2-8°C.[2]

  • Log the date of receipt and opening on the bottle.

Protocol 2: Handling and Dispensing for a Reaction

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • If available, perform all manipulations in an inert atmosphere glovebox.

  • If a glovebox is not available, quickly weigh the desired amount of the boronic acid and immediately reseal the container. Backfilling with inert gas before sealing is recommended.

  • Add the weighed solid to your reaction vessel, which should already be under an inert atmosphere.

  • Ensure all solvents and other reagents added to the reaction are thoroughly degassed and dried according to standard laboratory procedures.

Visualizations

Diagram 1: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

A logical decision tree to diagnose common issues.

G start Low / No Product Yield check_reagent 1. Check Boronic Acid Quality start->check_reagent check_conditions 2. Review Reaction Conditions start->check_conditions reagent_degraded Degradation Suspected check_reagent->reagent_degraded conditions_issue Reaction Setup Issue check_conditions->conditions_issue run_nmr Analyze by NMR/HPLC reagent_degraded->run_nmr Yes degas_check Inert atmosphere maintained? conditions_issue->degas_check Check protodeboronation Protodeboronation byproduct observed? run_nmr->protodeboronation new_reagent Solution: Use fresh/purified boronic acid protodeboronation->new_reagent Yes solvent_check Solvents are anhydrous? degas_check->solvent_check Yes optimize Solution: Improve degassing & drying protocols degas_check->optimize No solvent_check->optimize No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Diagram 2: Protodeboronation Degradation Pathway

Illustrates the primary chemical decomposition route.

G cluster_0 Protodeboronation reagent 2,3-Dichloro-6-fluorophenyl boronic acid product 1,2-dichloro-4-fluorobenzene (Byproduct) reagent->product + H₂O boric_acid B(OH)₃ product->boric_acid +

Caption: Protodeboronation of the arylboronic acid to an arene byproduct.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,3-Dichloro-6-fluorophenylboronic acid. This sterically hindered and electronically deactivated substrate presents unique challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve successful outcomes in your synthesis projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the critical parameters of base and solvent selection for this specific coupling.

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Low yields with this substrate are often traced back to a few key factors. The boronic acid is electron-deficient due to the fluorine and chlorine atoms, making it susceptible to protodeboronation.[1][2] Additionally, the ortho-chlorine substituent creates significant steric hindrance, which can slow down the crucial transmetalation step in the catalytic cycle.[3][4] Initial checks should include catalyst activity, inertness of the atmosphere, and the quality of reagents and solvents.[5][6]

Q2: What is the role of the base in this reaction, and why are strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often recommended?

A2: The base is essential for the activation of the boronic acid.[6][7] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step with the palladium center.[7] For sterically hindered boronic acids like this compound, a stronger base is often required to facilitate this step effectively.[3] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used because they are strong enough to form the boronate complex but are generally poor nucleophiles, minimizing unwanted side reactions.[6][8][9] Some studies suggest the base is not merely a spectator but is directly involved in the transmetalation.[10][11]

Q3: How does the choice of solvent affect the coupling reaction?

A3: The solvent plays a multifaceted role by dissolving reagents, stabilizing the catalyst, and influencing the reaction mechanism.[12][13] For Suzuki couplings, common solvents include polar aprotic options like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often mixed with water.[1] The role of the solvent can be more complex than simply its polarity; some polar solvents can stabilize charged palladium intermediates, potentially altering reaction selectivity or efficiency.[12][14][15] For substrates prone to protodeboronation, using anhydrous solvents may be beneficial to limit the availability of protons.[6]

Q4: I am observing a significant amount of protodeboronation. How can I minimize this side reaction?

A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially for electron-deficient boronic acids.[2][16] To minimize it:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents to remove water, a common proton source.[6]

  • Select the Right Base: While a base is necessary, harsh basic conditions can accelerate protodeboronation. Milder bases like potassium fluoride (KF) can sometimes be effective, though they may slow the reaction rate.[17]

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester, which can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][16]

  • Ensure a Rigorously Inert Atmosphere: Oxygen can lead to catalyst degradation and side reactions, including homocoupling, which can indirectly affect yields and favor protodeboronation pathways.[6][18]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the coupling reaction.

Problem Probable Cause(s) Recommended Solution(s)
No reaction or very low conversion of starting materials. 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or the ligand has degraded.[1] 2. Insufficiently Strong Base: The chosen base (e.g., Na₂CO₃) is not strong enough to activate the hindered boronic acid. 3. Poor Solubility: Reagents are not fully dissolved at the reaction temperature.[6][17]1. Use a fresh catalyst and ligand. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas (Argon or Nitrogen).[6] 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] 3. Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) to improve solubility.[1][17]
Significant formation of the deboronated arene (2,3-dichloro-1-fluorobenzene). 1. Protodeboronation: Excess water or overly harsh basic conditions are cleaving the C-B bond.[1][16] 2. High Reaction Temperature: Excessive heat can accelerate the rate of protodeboronation.1. Use anhydrous solvents and reagents. Consider a milder base if possible. Alternatively, convert the boronic acid to a more stable MIDA or pinacol boronate ester.[6][16] 2. Screen a lower temperature range (e.g., 80-90 °C) to find a balance between the coupling rate and the decomposition rate.
Formation of homocoupled biaryl product from the boronic acid. 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling.[18] 2. Use of a Pd(II) Precatalyst: If the reduction to the active Pd(0) species is inefficient, the remaining Pd(II) can promote homocoupling.1. Ensure the solvent is thoroughly degassed before adding the catalyst. Maintain a strict inert atmosphere throughout the reaction.[6] 2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure your precatalyst is activated efficiently.
Reaction stalls after partial conversion. 1. Catalyst Deactivation: The catalyst has degraded over the course of the reaction. 2. Incomplete Base Dissolution: The base may not be sufficiently soluble to sustain the reaction rate.1. Consider using a more robust ligand system, such as a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos), which can stabilize the palladium catalyst.[6] 2. Ensure vigorous stirring. For aqueous systems, phase transfer catalysts can sometimes help. For anhydrous systems, a solvent that better solubilizes the base (like DMF) might be beneficial.

Section 3: Mechanistic Considerations & Visualization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the smooth operation of its catalytic cycle. The base and solvent exert their influence at specific, critical stages.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_solvent Solvent Influence Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OA_Complex Ar-X Transmetalation_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OA_Complex->Transmetalation_Complex [Ar'-B(OR)₃]⁻ Transmetalation_Complex->Pd0 Ar-Ar' (Reductive Elimination) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate Base (e.g., K₃PO₄) Solvent Solvent molecules (e.g., Dioxane, THF) Solvent->OA_Complex Solubilizes & Stabilizes Solvent->Transmetalation_Complex Can influence rate

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical roles of the base in activating the boronic acid for transmetalation and the solvent in maintaining reagent solubility and stabilizing catalytic intermediates.

As shown in Figure 1, the base is not directly in the catalytic cycle but is required to generate the active boronate "ate" complex. The choice of a strong, non-nucleophilic base is paramount for hindered substrates. The solvent envelops the entire cycle, influencing the rates of each step through its polarity and coordinating ability.[12][13]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5][6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Effect of Base and Solvent on a Model Coupling Reaction*

Reaction: this compound (1.5 equiv) + 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), 100 °C, 12 h.

Entry Base (equiv) Solvent System Yield (%) Key Observation
1K₂CO₃ (2.0)Toluene/H₂O (4:1)35%Low conversion, significant starting material remaining.
2K₃PO₄ (2.0)Toluene/H₂O (4:1)78%Good conversion, demonstrates the need for a stronger base.
3Cs₂CO₃ (2.0)1,4-Dioxane85%High yield in an anhydrous system, good for minimizing protodeboronation.
4K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)82%Robust conditions, common for general screening.
5Na₂CO₃ (2.0)DMF/H₂O (4:1)<10%Ineffective; base is too weak for this hindered system.
6KOt-Bu (2.0)THF (anhydrous)65%Moderate yield, but risk of side reactions with the strong nucleophilic base.

*Data is representative and intended for illustrative purposes. Actual results may vary based on specific substrates and reaction scale.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dichloro-6-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Polysubstituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing an unparalleled platform for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. These motifs are central to countless pharmaceuticals, agrochemicals, and advanced materials. The reactivity and success of this palladium-catalyzed transformation are profoundly influenced by the nature of the coupling partners, especially the organoboron reagent.

While simple phenylboronic acids are often facile coupling partners, the synthesis of complex, sterically congested, and electronically demanding molecules requires a more nuanced understanding of highly substituted reagents. This guide focuses on one such challenging yet valuable building block: 2,3-Dichloro-6-fluorophenylboronic acid . Its dense halogen substitution pattern presents unique electronic and steric hurdles. Through objective comparison and supporting data, this document aims to provide researchers, scientists, and drug development professionals with a clear perspective on its reactivity relative to other common boronic acids, and to offer field-proven strategies for its successful implementation.

Deconstructing the Reagent: Inherent Properties of this compound

To understand the reactivity of this compound, we must first analyze the structural features that govern its behavior in a catalytic cycle. The molecule is characterized by two primary factors: profound steric hindrance and potent electronic effects.

  • Steric Hindrance: The boronic acid moiety is flanked by two ortho substituents: a chlorine atom at the C2 position and a fluorine atom at the C6 position. This "di-ortho" substitution creates a formidable steric shield around the reactive C-B bond. This crowding can significantly impede key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step, where the boron-containing aryl group is transferred to the palladium center.[1][2][3][4][5] Generally, reactants with more steric hindrance exhibit lower yields in Suzuki coupling reactions.[6]

  • Electronic Effects: The phenyl ring is decorated with three strongly electronegative halogen atoms.

    • Inductive Effect (-I): Fluorine and chlorine atoms pull electron density away from the aromatic ring through the sigma framework. This powerful electron-withdrawing effect decreases the nucleophilicity of the aryl group, which can slow the rate of transmetalation.

    • Resonance Effect (+M): The halogens possess lone pairs of electrons that can be donated back into the pi-system of the ring. This effect is most pronounced for fluorine due to effective overlap between carbon 2p and fluorine 2p orbitals.[7] However, with three potent halogens, the net effect is a highly electron-deficient aromatic system. This property can be advantageous in certain contexts but often renders the boronic acid less reactive under standard conditions.[8]

These combined steric and electronic properties place this compound in the category of "challenging" or "reluctant" substrates, requiring specialized conditions to achieve efficient coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the reaction is crucial to diagnosing and overcoming the challenges posed by hindered substrates. The generally accepted mechanism involves three key stages.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_adduct Ar¹-Pd(II)L₂-X pd0->oxidative_adduct Oxidative Addition transmetalation_intermediate [Ar¹-Pd(II)L₂-Ar²] oxidative_adduct->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination reductive_product Ar¹-Ar² transmetalation_intermediate->reductive_product base_input Base (e.g., K₃PO₄) Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ base_input->boronate boronate->transmetalation_intermediate halide_input Ar¹-X halide_input->oxidative_adduct Reactivity_Logic cluster_0 Boronic Acid Structural Class cluster_1 Expected Reactivity cluster_2 Required Protocol A Unhindered (e.g., Phenylboronic Acid) D High A->D B Mono-ortho Hindered (e.g., 2-Chlorophenylboronic Acid) E Moderate / Slow B->E C Di-ortho Hindered (e.g., this compound) F Very Low / Challenging C->F G Standard Conditions (e.g., Pd(PPh₃)₄) D->G H Optimized Conditions (e.g., Pd₂(dba)₃ / SPhos) E->H F->H

References

A Comparative Guide to Analytical Techniques for Monitoring 2,3-Dichloro-6-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. This is particularly true for complex coupling reactions, such as the Suzuki-Miyaura coupling, which frequently utilize highly functionalized building blocks. One such critical reagent is 2,3-Dichloro-6-fluorophenylboronic acid, a key component in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Lumateperone.

The unique electronic and steric properties imparted by the dichloro and fluoro substituents on the phenylboronic acid ring influence its reactivity and can present specific challenges for reaction monitoring. This guide provides a comprehensive comparison of analytical techniques for monitoring reactions involving this compound, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Critical Role of Reaction Monitoring

Effective reaction monitoring provides a real-time window into the chemical transformation, allowing for the tracking of reactant consumption, intermediate formation, and product accumulation. This data is invaluable for:

  • Kinetic and Mechanistic Studies: Understanding the reaction rate and mechanism is fundamental to process optimization.

  • Process Optimization: Real-time data enables the fine-tuning of reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

  • Quality Control: Ensuring the reaction proceeds to completion and that impurity levels are within acceptable limits is a critical aspect of quality by design (QbD).

  • Safety: Monitoring for the buildup of unstable intermediates or exothermic events can prevent hazardous situations.

The choice of analytical technique is dictated by the specific reaction, the properties of the analytes, and the information required. For reactions involving this compound, several techniques have proven to be effective.

Comparative Analysis of Key Analytical Techniques

Here, we compare the most common and effective analytical techniques for monitoring Suzuki-Miyaura coupling reactions involving this compound.

Technique Principle Advantages Disadvantages Application to this compound Reactions
High-Performance Liquid Chromatography (HPLC) Separation based on polarityExcellent quantitation, high resolution, widely available.Requires sampling and sample preparation, not truly real-time.Ideal for monitoring the consumption of the boronic acid and the formation of the coupled product. The UV activity of the aromatic rings allows for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioHigh sensitivity and specificity, excellent for identifying byproducts.Requires derivatization for non-volatile compounds, high inlet temperatures can degrade thermally labile molecules.Suitable for monitoring the disappearance of volatile starting materials and the formation of the final product, especially if it is sufficiently volatile. Can be used to identify and quantify low-level impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nucleiProvides detailed structural information, inherently quantitative, can be used for in-situ monitoring.Lower sensitivity compared to other techniques, requires specialized equipment.19F NMR is particularly powerful for monitoring reactions involving fluorinated compounds like this compound, providing a clear window into the reaction progress with minimal interference from other components.
In-situ Spectroscopy (Raman, IR) Measures vibrational modes of moleculesReal-time, non-invasive monitoring without the need for sampling.Can be complex to set up and calibrate, may be affected by the reaction matrix.Provides real-time kinetic data by tracking the disappearance of reactant peaks and the appearance of product peaks.

Experimental Protocols and Data

To provide a practical context, we present exemplary protocols for monitoring a typical Suzuki-Miyaura coupling reaction between this compound and a suitable coupling partner, such as a protected 4-bromopiperidine derivative, a key step in the synthesis of Lumateperone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for reaction monitoring in the pharmaceutical industry due to its robustness and quantitative accuracy.

Experimental Workflow:

Figure 1: Workflow for HPLC reaction monitoring.

Protocol:

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a known volume of a suitable solvent (e.g., 1 mL of mobile phase containing a small amount of acid or base to stop the reaction).

  • Sample Preparation: Dilute the quenched sample to an appropriate concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

Exemplary HPLC Conditions for Lumateperone Synthesis Monitoring: [1][2][3][4][5]

  • Column: Agilent InertSustain C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex C18 (250 mm x 4.6mm, 5 µm).[1][2][5]

  • Mobile Phase: A gradient of methanol and water (often with a modifier like 0.1% formic acid or 0.1% orthophosphoric acid) is typically used.[2][4] For example, a starting condition of 45:55 (v/v) methanol:0.1% OPA in water.[2][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 30-40 °C.[1]

  • Detection: UV detection at a wavelength where both the starting materials and product have significant absorbance, for instance, 227 nm or 245 nm.[2][4][5]

  • Injection Volume: 1 µL.[1]

Data Interpretation: By integrating the peak areas of the starting materials and the product over time, a reaction profile can be generated, allowing for the determination of reaction completion and the formation of any significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for monitoring reactions where the analytes are volatile or can be made volatile through derivatization.

Experimental Workflow:

Figure 2: Workflow for GC-MS reaction monitoring.

Protocol:

  • Reaction Sampling and Quenching: Similar to the HPLC protocol.

  • Sample Preparation: Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent suitable for GC analysis. If the analytes are not sufficiently volatile, a derivatization step may be necessary.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

Exemplary GC-MS Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m × 0.25 mm i.d., 0.25 µm), is often suitable for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 300 °C.

  • MS Detector: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of the different components in the reaction mixture. By extracting the ion chromatograms for the specific m/z values of the reactants and products, their relative abundance can be tracked over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 19F NMR, offers a unique and powerful way to monitor reactions involving fluorinated compounds like this compound.

Experimental Workflow:

Figure 3: Workflow for NMR reaction monitoring.

Protocol:

  • Reaction Sampling: Withdraw an aliquot from the reaction mixture.

  • Sample Preparation: Add a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the aliquot and transfer the solution to an NMR tube. An internal standard can be added for precise quantification.

  • NMR Analysis: Acquire the 19F NMR spectrum.

Data Interpretation: The 19F NMR spectrum will show distinct signals for the fluorine atom in this compound and the fluorinated product. The chemical shifts of these signals will be different due to the change in the chemical environment of the fluorine atom upon bond formation. By integrating the signals corresponding to the reactant and product, the conversion of the reaction can be accurately determined over time. This method is particularly advantageous as the 19F NMR spectrum is often less crowded than the 1H NMR spectrum, leading to clearer and more easily interpretable data.

Conclusion and Recommendations

The choice of the optimal analytical technique for monitoring reactions of this compound depends on the specific goals of the analysis.

  • For routine reaction monitoring and quantitative analysis in a development or manufacturing setting, HPLC is the most robust and widely used technique. Its high precision and accuracy make it ideal for determining reaction endpoints and quantifying impurities.

  • GC-MS is an excellent choice for identifying and quantifying volatile impurities and byproducts . Its high sensitivity is beneficial for detecting trace components that may not be visible by other methods.

  • NMR spectroscopy , particularly 19F NMR , is unparalleled for mechanistic studies and in-situ monitoring . The direct structural information it provides is invaluable for understanding the reaction pathway and identifying intermediates. The simplicity of the 19F NMR spectra for these reactions makes it a very elegant and powerful tool.

  • In-situ spectroscopic techniques like Raman and IR are at the forefront of Process Analytical Technology (PAT) , offering the advantage of real-time, non-invasive monitoring. These techniques are ideal for generating large datasets for kinetic modeling and process control in a manufacturing environment.

Ultimately, a multi-faceted approach, potentially combining the strengths of different techniques, will provide the most comprehensive understanding and control over reactions involving the versatile and important reagent, this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Pharmaceutical Intermediates

2,3-Dichloro-6-fluorophenylboronic acid is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream consequences. These include reduced reaction yields, the formation of difficult-to-remove byproducts, and in the context of active pharmaceutical ingredient (API) synthesis, the potential for adverse toxicological effects. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of this intermediate.

Understanding Potential Impurities: A Synthesis-Based Approach

A plausible synthetic pathway involves the lithiation of 1,2-dichloro-4-fluorobenzene followed by borylation with a trialkyl borate and subsequent hydrolysis.

G cluster_reactants Reactants A 1,2-Dichloro-4-fluorobenzene B Organolithium Intermediate A->B n-BuLi C Boronate Ester B->C + E D This compound C->D F E Trialkyl Borate F Acidic Workup

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Residual 1,2-dichloro-4-fluorobenzene.

  • Homocoupling Products: Formation of biphenyl derivatives from the organometallic intermediate.

  • Protodeborylation Product: Replacement of the boronic acid group with a hydrogen atom.

  • Isomeric Boronic Acids: Depending on the regioselectivity of the lithiation or borylation step.

  • Boronic Acid Anhydrides (Boroxines): Formed by the dehydration of the boronic acid, which can exist in equilibrium with the monomeric form.

Comparative Analysis of Purity Assessment Techniques

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10][11]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

Why it's a primary choice: HPLC can effectively separate the target compound from structurally similar impurities, including isomers and starting materials. With a UV detector, it provides excellent quantitation, allowing for the determination of purity as a percentage of the main peak area relative to the total peak area.

Experimental Protocol (A General Method):

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically employed to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-280 nm). A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

Data Presentation:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Hypothetical HPLC Data:

PeakRetention Time (min)Area (%)Identification
13.50.2Potential polar impurity
212.199.5This compound
315.80.3Potential non-polar impurity

G A Sample Preparation B HPLC System A->B C C18 Column B->C D UV/PDA Detector C->D E Data Analysis D->E F Purity Report E->F

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation.

Why it's a valuable secondary method: GC-MS is highly sensitive and provides structural information, making it excellent for identifying unknown impurities. However, boronic acids are generally not volatile and require derivatization to be amenable to GC analysis.[12][13][14][15]

Experimental Protocol (with Derivatization):

  • Derivatization: The hydroxyl groups of the boronic acid must be derivatized to increase volatility. Silylation is a common approach.

    • React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.

  • Temperature Program: Start at a lower temperature and ramp up to a higher temperature to elute compounds with a range of boiling points.

  • Injection: Use a split or splitless injection depending on the concentration of the sample.

  • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the derivatized compound and potential impurities.

Data Presentation:

ParameterValue
Derivatizing Agent BSTFA + 1% TMCS
GC Column DB-5, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250°C
Oven Program 80°C (2 min), then 15°C/min to 280°C (5 min)
Carrier Gas Helium
MS Mode Electron Ionization (EI), Scan 50-550 amu

Hypothetical GC-MS Data:

PeakRetention Time (min)Key m/z ionsIdentification
18.2...Derivatized unreacted starting material
212.5...Derivatized this compound
314.1...Derivatized homocoupling byproduct

G A Sample B Derivatization A->B C GC-MS Analysis B->C D Data Interpretation C->D E Impurity Identification D->E

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can provide quantitative information about the purity of a sample.[16][17][18] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed information about the molecular structure.

Why it's essential for structural confirmation and purity: NMR provides unambiguous structural confirmation of the desired product. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard. The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful and sensitive tool for this molecule, as the large chemical shift dispersion and the absence of background signals simplify the spectrum.[19]

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For qNMR, add a known amount of a certified internal standard.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The aromatic protons of the target compound will appear in a characteristic region, and their splitting patterns will be influenced by the surrounding chlorine and fluorine atoms.

  • ¹⁹F NMR: This will show a signal for the fluorine atom, and its chemical shift and coupling to nearby protons can confirm the substitution pattern. Due to the high sensitivity and large chemical shift range of ¹⁹F, even minor fluorine-containing impurities can be detected.[20]

  • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, providing further structural confirmation.

Expected NMR Data (Hypothetical):

  • ¹H NMR (DMSO-d₆): Aromatic protons would likely appear as multiplets in the 7-8 ppm region. The B(OH)₂ protons would be a broad singlet, the chemical shift of which is concentration and temperature-dependent.

  • ¹⁹F NMR (DMSO-d₆): A single resonance, likely a multiplet due to coupling with aromatic protons.

  • ¹³C NMR (DMSO-d₆): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the halogen substituents.

Data Presentation:

NucleusExpected Chemical Shift Range (ppm)Key Information
¹H 7.0 - 8.5 (aromatic), variable (B(OH)₂)Aromatic substitution pattern, presence of proton-containing impurities
¹⁹F -100 to -140 (typical for fluoroaromatics)Confirmation of fluorine presence and its chemical environment
¹³C 110 - 150Carbon skeleton confirmation
Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, characteristic physical property. The presence of impurities typically lowers the melting point and broadens the melting range.[21][22][23][24]

Why it's a simple and effective preliminary check: A sharp melting point close to the literature value (if available) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus and heated slowly (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Data Presentation:

SampleMelting Range (°C)Interpretation
Synthesized Batch 1135-142Likely contains impurities
Recrystallized Batch 1145-146High purity
Alternative Commercial Standard144-146Reference for high purity

Forced Degradation Studies

To ensure the stability-indicating nature of the chosen analytical methods, particularly HPLC, forced degradation studies should be performed.[25] This involves subjecting the synthesized compound to harsh conditions to intentionally induce degradation.

Principle: By generating potential degradation products, one can verify that the analytical method is capable of separating these from the main compound.

Why it's crucial for a validated method: It demonstrates that the method can accurately quantify the analyte in the presence of its degradation products, which might form during storage or further processing.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105 °C).

  • Photodegradation: Exposing the sample to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to check for the appearance of new peaks and the decrease in the main peak area.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound requires a multi-pronged analytical strategy.

  • Primary Purity Assessment (Quantitative): HPLC should be the primary technique for determining the purity and quantifying impurities due to its high resolving power and accuracy.

  • Impurity Identification (Qualitative): GC-MS (after derivatization) and LC-MS are invaluable for identifying volatile and non-volatile impurities, respectively.

  • Structural Confirmation: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for unambiguous structural confirmation of the final product and can also be used for quantitative purity assessment (qNMR).

  • Preliminary Purity Check: Melting point analysis offers a rapid and straightforward initial assessment of purity.

By integrating the data from these complementary techniques, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and integrity of their subsequent research and manufacturing processes.

References

A Mechanistic Guide to Reactions of 2,3-Dichloro-6-fluorophenylboronic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of building block is paramount. Arylboronic acids are foundational reagents, yet their reactivity is profoundly dictated by the nature of their substituents. This guide provides an in-depth mechanistic examination of reactions involving 2,3-Dichloro-6-fluorophenylboronic acid, a substrate characterized by significant steric hindrance and potent electronic effects. We will objectively compare its performance and mechanistic nuances against other key arylboronic acids, supported by established chemical principles and experimental insights, to empower scientists in making informed decisions for their synthetic strategies.

The Unique Profile of this compound

This compound is a highly functionalized reagent. Its phenyl ring is adorned with three halogen atoms, two of which are at the ortho positions relative to the boronic acid moiety. This substitution pattern imparts a distinct combination of properties:

  • Strong Electron-Withdrawing Effect: The cumulative inductive effect of two chlorine atoms and a fluorine atom renders the aromatic ring highly electron-deficient. This significantly modulates the nucleophilicity of the ipso-carbon attached to the boron atom.

  • Significant Steric Hindrance: The presence of substituents at both the 2- and 6-positions creates a sterically crowded environment around the reactive boronic acid group. This bulkiness can influence the kinetics of key steps in catalytic cycles, such as transmetalation.

These features make it a challenging yet valuable substrate, often employed to install highly functionalized and sterically demanding aryl motifs in complex molecules. Understanding its behavior at a mechanistic level is crucial for optimizing reaction outcomes.

Mechanistic Dissection of Key Cross-Coupling Reactions

We will explore the performance of this compound in two of the most powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Workhorse

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organohalide.[1] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled]; OA_Complex [label="Ar-Pd(II)-X(L)₂\n(Oxidative Addition Product)", fillcolor="#F1F3F4", style=filled]; TM_Complex [label="Ar-Pd(II)-Ar'(L)₂\n(Transmetalation Product)", fillcolor="#F1F3F4", style=filled];

// Invisible nodes for layout ArX [label="Ar-X", shape=plaintext]; Boronic [label="Ar'-B(OH)₂ + Base", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#4285F4"]; ArX -> OA_Complex [color="#4285F4"];

OA_Complex -> TM_Complex [label=" Transmetalation", color="#34A853"]; Boronic -> TM_Complex [color="#34A853"];

TM_Complex -> Pd0 [label=" Reductive\n Elimination", color="#EA4335"]; TM_Complex -> Product [color="#EA4335"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Implications for this compound:

  • Oxidative Addition: This step, often rate-determining, involves the reaction of the palladium(0) catalyst with the organohalide and is independent of the boronic acid.

  • Transmetalation: This is the critical step where the substituted phenyl group is transferred from boron to the palladium center. The efficiency of this step is highly sensitive to the properties of the boronic acid.

    • Electronic Effect: The strong electron-withdrawing nature of the dichloro-fluoro substituents enhances the Lewis acidity of the boron atom. This can facilitate the initial interaction with the base (e.g., carbonate, phosphate) to form the more nucleophilic boronate species, which is crucial for transmetalation.[1][2] However, the reduced electron density on the aryl ring can make the transfer of the carbanionic equivalent to the palladium center less favorable compared to electron-rich systems.

    • Steric Effect: The ortho-chloro and ortho-fluoro groups create significant steric bulk. This can hinder the approach of the boronate to the palladium complex, potentially slowing the rate of transmetalation. Overcoming this steric barrier often requires higher temperatures, more active catalysts, or the use of bulky, electron-rich phosphine ligands that promote the formation of a more reactive, coordinatively unsaturated palladium species.[1]

  • Reductive Elimination: This final step, where the C-C bond is formed and the product is released, is generally fast. The electronic nature of the coupled groups can influence its rate, but it is less commonly the bottleneck for sterically hindered substrates like this one.

The Chan-Lam Coupling: A Copper-Catalyzed Alternative for C-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for forming aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds using a copper catalyst.[3][4] Unlike palladium-catalyzed reactions, it can often be run in the presence of air and at room temperature, coupling a boronic acid with an amine or alcohol.[5][6] The mechanism is distinct and does not involve a formal Pd(0)/Pd(II) cycle.

// Nodes CuII [label="Cu(II)X₂", fillcolor="#F1F3F4", style=filled]; CuII_Ar [label="Ar-Cu(II)-X", fillcolor="#F1F3F4", style=filled]; CuIII_Complex [label="Ar-Cu(III)-(Nu)-X\n(Key Intermediate)", fillcolor="#F1F3F4", style=filled]; CuI [label="Cu(I)X", fillcolor="#F1F3F4", style=filled];

// Invisible nodes for layout Boronic [label="Ar-B(OH)₂", shape=plaintext]; Nucleophile [label="Nu-H (Amine/Alcohol)", shape=plaintext]; Product [label="Ar-Nu", shape=plaintext]; Oxidant [label="Oxidant (O₂)", shape=plaintext];

// Edges CuII -> CuII_Ar [label=" Transmetalation", color="#4285F4"]; Boronic -> CuII_Ar [color="#4285F4"];

CuII_Ar -> CuIII_Complex [label=" Coordination &\n Oxidation", color="#FBBC05"]; Nucleophile -> CuIII_Complex [color="#FBBC05"];

CuIII_Complex -> CuI [label=" Reductive\n Elimination", color="#EA4335"]; CuIII_Complex -> Product [color="#EA4335"];

CuI -> CuII [label=" Reoxidation", color="#34A853"]; Oxidant -> CuII [color="#34A853"]; }

Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Mechanistic Implications for this compound:

The mechanism of the Chan-Lam coupling is still a subject of active research, but a consensus is forming around a Cu(II)/Cu(III) or related cycle.[3][5][7]

  • Transmetalation: Similar to the Suzuki reaction, the first step involves the transfer of the aryl group from boron to the copper(II) center. The enhanced Lewis acidity of the boron in this compound can be advantageous here.

  • Reductive Elimination: The key bond-forming step is believed to be a reductive elimination from a copper(III) intermediate.[3][6] The highly electron-deficient nature of the 2,3-dichloro-6-fluorophenyl group can make this step more favorable, as it stabilizes the higher oxidation state of the copper and promotes the expulsion of the coupled product.

  • Challenges: While the electronics are favorable, steric hindrance from the ortho substituents remains a significant hurdle. This can impede the coordination of the amine or alcohol nucleophile to the copper center, potentially requiring higher catalyst loadings or specific ligands to facilitate the reaction.[7]

Comparative Analysis with Alternative Boronic Acids

To contextualize the reactivity of this compound, we compare it with several other common reagents. The choice of boronic acid can dramatically alter reaction efficiency and required conditions.

Boronic AcidStructureKey FeaturesExpected Reactivity & Mechanistic Impact
This compound Structure• Very Strong e⁻-withdrawing• High steric hindranceSuzuki: Slow transmetalation due to sterics, requiring forcing conditions.[8]Chan-Lam: Favorable electronics for reductive elimination, but sterically challenging.
Phenylboronic acid Structure• Electronically neutral• No steric hindranceBaseline: Serves as the standard for comparison. Generally exhibits robust and predictable reactivity under standard conditions.[9]
2-Fluorophenylboronic acid Structure• Moderate e⁻-withdrawing• Low steric hindranceSuzuki: Generally more reactive than phenylboronic acid due to favorable electronic activation of the boronic group.[9][10] The small size of fluorine presents minimal steric issues.[11]
Pentafluorophenylboronic acid Structure• Extremely e⁻-withdrawing• Moderate steric hindranceSuzuki: Often an inactive or poor substrate under standard conditions due to its extreme electron deficiency. Requires specialized conditions like strong bases (CsF) and additives (Ag₂O) to promote transmetalation.[12]
2-Methoxyphenylboronic acid Structure• e⁻-donating (resonance)• Potential for chelationSuzuki: The methoxy group can potentially chelate to the palladium center, which can either accelerate or inhibit the reaction depending on the specific transition state, leading to different regioselectivity in some cases.[8]

// Main Node Boronic_Acid [label="Ar-B(OH)₂", shape=ellipse, fillcolor="#F1F3F4"];

// Effects Steric [label="Steric Hindrance\n(ortho-groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Electronic [label="Electronic Effects\n(EWG vs EDG)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factors influenced Transmetalation [label="Transmetalation Rate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Reductive_Elim [label="Reductive Elimination\n(Chan-Lam)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Edges Boronic_Acid -> Steric [dir=none, color="#5F6368"]; Boronic_Acid -> Electronic [dir=none, color="#5F6368"];

Steric -> Transmetalation [label=" Hinders", color="#EA4335"]; Electronic -> Transmetalation [label=" Modulates", color="#34A853"]; Electronic -> Reductive_Elim [label=" Influences", color="#34A853"]; }

Caption: Interplay of steric and electronic effects on key reaction steps.

Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for reactions involving the sterically demanding and electron-deficient this compound. They incorporate insights gleaned from mechanistic understanding to overcome common challenges.

Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a highly active catalyst system and elevated temperatures to overcome the steric and electronic hurdles.

Objective: To couple this compound with an aryl bromide.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol %), and a bulky, electron-rich phosphine ligand, such as SPhos (4 mol %).

    • Causality: A bulky ligand like SPhos promotes the formation of a monoligated, highly reactive Pd(0) species, which is more effective at undergoing oxidative addition and facilitates the subsequent sterically hindered transmetalation.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (10:1 v/v).

    • Causality: The presence of water can aid in the dissolution of the inorganic base and the formation of the active boronate species.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol: Chan-Lam Amination

This protocol uses a stoichiometric or high-loading catalytic amount of copper to drive the challenging C-N bond formation.

Objective: To couple this compound with a primary or secondary amine.

Methodology:

  • Vessel Preparation: To a round-bottom flask open to the air, add copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv), the amine (1.0 equiv), and this compound (1.2 equiv).

    • Causality: A stoichiometric amount of copper is often used for challenging substrates to overcome slow catalyst turnover. The reaction is typically tolerant of air, as O₂ acts as the terminal oxidant to regenerate the active copper species in catalytic versions.[5][6]

  • Solvent & Base Addition: Add dichloromethane (CH₂Cl₂) as the solvent and a mild base such as pyridine or triethylamine (2.0 equiv).

    • Causality: Pyridine can act as both a base and a ligand, coordinating to the copper center and facilitating the catalytic cycle.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction may appear as a heterogeneous slurry. Monitor progress by TLC or LC-MS. The reaction may require 24-48 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with dichloromethane. Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a potent but challenging reagent whose reactivity is governed by a delicate balance of steric hindrance and strong electron-withdrawing effects. In Suzuki-Miyaura couplings, the primary obstacle is a sterically hindered transmetalation step, necessitating robust catalytic systems and higher temperatures. Conversely, in Chan-Lam couplings, its electron-deficient nature can be advantageous for the key reductive elimination step, though steric crowding around the copper center remains a concern. By understanding these mechanistic principles, researchers can rationally design experimental conditions, select appropriate catalysts and ligands, and successfully incorporate this valuable, highly functionalized motif into complex target molecules, thereby accelerating the pace of innovation in drug discovery and materials science.

References

Navigating the Challenges of Sterically Hindered Cross-Coupling: A Performance Guide to 2,3-Dichloro-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures often leads researchers to employ highly functionalized and sterically demanding building blocks. Among these, 2,3-dichloro-6-fluorophenylboronic acid presents a unique combination of electronic and steric challenges. Its di-ortho-substituted nature, with chlorine atoms at the 2- and 3-positions and a fluorine atom at the 6-position, renders it a fascinating yet formidable substrate in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the performance of this compound in key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, offering insights into overcoming its inherent reactivity hurdles and comparing its utility against less hindered alternatives.

The Inherent Challenge: Steric Hindrance and Electronic Effects

The structure of this compound immediately signals a significant steric impediment around the boronic acid moiety. The two ortho-substituents (the 2-chloro and 6-fluoro groups) create a crowded environment that can hinder the approach of the palladium catalyst, a critical step in the transmetalation phase of the cross-coupling catalytic cycle. This steric hindrance is a well-documented challenge in Suzuki-Miyaura couplings, often leading to lower reaction rates and yields.

A comparative analysis of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling illustrates this principle effectively. Studies have shown a clear reactivity trend where the para-isomer is the most reactive, followed by the meta-isomer, with the ortho-isomer being significantly less reactive due to steric hindrance.[1] This general principle strongly suggests that a di-ortho-substituted boronic acid like this compound will be a challenging coupling partner.

Furthermore, the electronic nature of the substituents plays a crucial role. The electron-withdrawing effects of the chlorine and fluorine atoms increase the Lewis acidity of the boron center. While this can sometimes facilitate the formation of the boronate complex required for transmetalation, the overall impact on reaction kinetics is complex and often secondary to the dominant steric effects.

Performance in Suzuki-Miyaura Coupling: Overcoming the Steric Barrier

Despite the challenges, the incorporation of the 2,3-dichloro-6-fluorophenyl moiety is often desirable in the synthesis of agrochemicals and pharmaceuticals due to the unique physicochemical properties it imparts on the final molecule. Achieving successful Suzuki-Miyaura couplings with this substrate necessitates carefully optimized reaction conditions, particularly the choice of catalyst system.

Modern palladium catalysis has seen the development of sophisticated ligand systems designed to address the challenges of sterically demanding substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have proven effective in promoting the coupling of hindered aryl chlorides and boronic acids.[2] These ligands stabilize the catalytically active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

While specific, high-yield examples for this compound are not abundantly reported in readily accessible literature, the general strategies for coupling di-ortho-substituted boronic acids provide a clear roadmap.

Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Chlorotoluene

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd/XPhos (in-situ)K₃PO₄MeOH/THFAmbient1~95[2]
2-Nitrophenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10012~40[1]
This compound [Predicted] Pd(OAc)₂ / XPhos or SPhos K₃PO₄ or Cs₂CO₃ Toluene or Dioxane High Extended Moderate N/A

Note: The data for 2-Nitrophenylboronic acid is included to illustrate the impact of a single ortho-substituent. The conditions and yield for this compound are predictive, based on established methods for sterically hindered couplings.

Experimental Workflow: Suzuki-Miyaura Coupling of a Hindered Aryl Boronic Acid

Below is a generalized workflow for the Suzuki-Miyaura coupling of a challenging aryl boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add aryl halide, boronic acid, base, and catalyst to a dry flask. purge 2. Purge with inert gas (e.g., Argon). prep->purge solvent 3. Add degassed solvent. purge->solvent heat 4. Heat to the desired temperature with stirring. solvent->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor quench 6. Cool and quench the reaction. monitor->quench extract 7. Extract with an organic solvent. quench->extract purify 8. Purify by column chromatography. extract->purify

A generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • XPhos or SPhos (2.2-5.5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance in Buchwald-Hartwig Amination: A Frontier to be Explored

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] However, the use of arylboronic acids as the aryl source in this reaction is less common than the direct coupling of aryl halides with amines. When arylboronic acids are employed, the reaction typically proceeds via a Chan-Lam-Evans type mechanism, which is copper-catalyzed, or a related palladium-catalyzed process.

The steric hindrance of this compound is expected to be a significant barrier in these transformations as well. The successful amination of sterically hindered aryl halides often relies on the use of specialized ligands that can promote the challenging C-N reductive elimination step.[4]

Currently, there is a lack of specific published data on the performance of this compound in Buchwald-Hartwig or related C-N coupling reactions. This represents an area ripe for investigation, where the development of new catalytic systems could unlock the potential of this and other hindered boronic acids for the synthesis of novel arylamines.

Conceptual Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction_bh Reaction cluster_workup_bh Work-up & Isolation reagents 1. Combine aryl halide, amine, base, and Pd-catalyst/ligand. purge_solvent 2. Purge with inert gas and add degassed solvent. reagents->purge_solvent heating 3. Heat to the required temperature. purge_solvent->heating monitoring 4. Monitor for completion. heating->monitoring cooling_quench 5. Cool and quench the reaction mixture. monitoring->cooling_quench extraction_purification 6. Extract and purify the arylamine product. cooling_quench->extraction_purification

A conceptual workflow for Buchwald-Hartwig amination.

Comparison with Alternatives

When considering the synthesis of molecules containing the 2,3-dichloro-6-fluorophenyl moiety, alternative, less sterically hindered boronic acids should be evaluated if the synthetic route allows.

  • Monosubstituted ortho-Boronic Acids: Boronic acids with a single ortho-substituent, such as 2-chlorophenylboronic acid or 2-fluorophenylboronic acid, will generally exhibit higher reactivity and give better yields under standard conditions compared to their di-ortho-substituted counterparts.

  • Meta- and Para-Substituted Boronic Acids: If the substitution pattern can be varied, using meta- or para-substituted isomers will almost always lead to more efficient cross-coupling reactions. For example, 3,4-dichlorophenylboronic acid would be expected to be significantly more reactive.

The choice to use a sterically demanding building block like this compound should be driven by the specific requirements of the target molecule, with the understanding that the synthetic route will likely require more specialized and carefully optimized conditions.

Conclusion and Future Outlook

This compound is a challenging yet valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its performance in cross-coupling reactions is primarily dictated by the significant steric hindrance imposed by its di-ortho substituents. Successful Suzuki-Miyaura couplings can be achieved through the use of modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands. While its application in Buchwald-Hartwig amination remains an area for further exploration, the principles of overcoming steric hindrance developed for Suzuki-Miyaura coupling provide a strong foundation for future methodological development. For researchers and process chemists, the key to unlocking the full potential of this and other sterically demanding reagents lies in the rational selection of advanced catalyst systems and the meticulous optimization of reaction parameters.

References

Safety Operating Guide

2,3-Dichloro-6-fluorophenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to properly managing its entire lifecycle is critical for laboratory safety, regulatory compliance, and the integrity of your research. This guide provides a comprehensive, technically grounded procedure for the disposal of 2,3-Dichloro-6-fluorophenylboronic acid. The protocols herein are designed to be self-validating, explaining the scientific and regulatory rationale behind each step to empower your laboratory's safety culture.

I. Hazard Profile and Immediate Safety Precautions

Before any disposal activities, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organoboron compound. While a specific Safety Data Sheet (SDS) for this exact molecule may vary by supplier, its structural analogues provide a clear hazard profile.

Primary Hazards:

  • Skin Irritation: Like many phenylboronic acids, it is expected to cause skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation upon contact.[1][2][3]

  • Respiratory Irritation: If handled as a fine powder, it may cause respiratory irritation.[3][4]

The presence of halogen atoms (chlorine and fluorine) necessitates that this compound be treated as a halogenated organic waste, which has specific disposal requirements to prevent environmental contamination.[5][6]

Mandatory Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing the following PPE:

  • Eye Protection: Tightly fitting chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[7]

  • Protective Clothing: A full-length laboratory coat.[7]

  • Respiratory Protection: When handling the solid form outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust.[7]

All disposal-related activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[9]

II. The Core Principle: Hazardous Waste Designation

From a regulatory and safety standpoint, this compound must be managed as hazardous chemical waste. This designation is mandated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs waste from "cradle to grave".[10]

Key Disposal Mandates:

  • DO NOT Dispose Down the Drain: This compound and its containers must never be disposed of in the sanitary sewer system.[1][4][7] Boronic acids can be harmful to aquatic life, and halogenated organics can persist in the environment.[11]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[7][12] Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous and unintended chemical reactions.[12][13]

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal by a licensed professional service.

Step 1: Waste Collection

  • Solid Waste: Carefully sweep or scrape residual solid material into a designated waste container. Avoid generating dust.[14]

  • Liquid Waste: If the compound is in solution, pour the liquid into a designated liquid waste container using a funnel to prevent spills.[7]

  • Contaminated Labware: Disposable items (e.g., weigh boats, gloves, pipette tips) that are contaminated with the chemical should be collected in a separate, sealed plastic bag or container and treated as hazardous solid waste.[10]

Step 2: Container Selection and Management

  • Compatibility: Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[7][10]

  • Integrity: Ensure the container is in good condition, free of cracks or residue on the outside.

  • Keep Closed: Waste containers must remain closed at all times except when actively adding waste.[10][15] This is a common EPA violation and is critical for preventing the release of vapors.[10]

Step 3: Proper Labeling Accurate labeling is a legal requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.

  • The words "HAZARDOUS WASTE" .[12]

  • The full, unabbreviated chemical name: "this compound" .[12] If in solution, also list the solvent(s).

  • A clear statement of the associated hazards (e.g., "Irritant," "Causes Serious Eye Irritation" ).[12]

  • The date of accumulation.

Step 4: Temporary Storage (Satellite Accumulation Area) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure it is stored away from incompatible materials.[12]

Step 5: Arranging Final Disposal

  • Contact your institution's EHS department or the designated hazardous waste coordinator to schedule a pickup.[7][12]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal contractor who will manage the final treatment or incineration in compliance with all federal and state regulations.[11][16]

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[7]

  • Assess the Hazard: For a small spill of solid material that you are trained to handle, proceed with cleanup. For large spills or spills of solutions, contact your EHS department immediately.[13]

  • Don PPE: Wear the full PPE as described in Section I.

  • Containment & Cleanup:

    • For solid spills, gently cover the material with an inert absorbent, such as vermiculite, sand, or a spill pillow, to avoid creating dust.[7][14]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) are considered hazardous waste and must be disposed of in the same manner as the original chemical.[7][13]

V. Quantitative Data Summary

While specific regulatory disposal limits are determined by waste profiling, the table below summarizes key hazard and handling data based on analogues and general chemical safety principles.

ParameterGuideline / DataRationale & Source
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2)Based on SDS for structurally similar 2-Chloro-6-fluorophenylboronic Acid.[1]
Primary Disposal Route Incineration via licensed hazardous waste facilityRequired for halogenated organic compounds to ensure complete destruction and prevent environmental release.
EPA Waste Code Potential for D002 (Corrosivity, if pH is out of range in solution) or D010 (Toxicity, if containing certain solvents like chloroform). Final determination by EHS.Waste characterization is required under RCRA. The specific code depends on the final formulation of the waste.[10]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesRisk of exothermic or otherwise hazardous chemical reactions.[2][8][12]
Recommended Container High-Density Polyethylene (HDPE) or Borosilicate GlassProvides chemical resistance to boronic acids and common organic solvents.

VI. Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the safe disposal of this compound, from generation to final handoff.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Debris) characterize Characterize as Hazardous Waste (Halogenated Organic, Irritant) start->characterize spill Spill Event start->spill segregate Segregate from Other Waste Streams (Especially Incompatibles) characterize->segregate collect Step 1: Collect Waste in Appropriate Container segregate->collect label Step 2: Label Container ('Hazardous Waste', Full Name, Hazards) collect->label store Step 3: Store in SAA (Closed Container, Secondary Containment) label->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal spill_protocol Execute Spill Management Protocol (Evacuate, PPE, Contain, Clean) spill->spill_protocol spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->collect

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.